Cyclohexyl-phenyl-methanone oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-[cyclohexyl(phenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2 |
InChI Key |
GVDONFUHZNOGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Cyclohexyl-phenyl-methanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohexyl-phenyl-methanone oxime, a versatile building block in organic synthesis. The document details the experimental protocol for its preparation from cyclohexyl phenyl ketone and hydroxylamine hydrochloride, along with a thorough analysis of its spectroscopic and physical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of cyclohexyl phenyl ketone with hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.
Experimental Protocol
A common and effective method for the synthesis involves the reaction of cyclohexyl phenyl ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in an alcoholic solvent.
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexyl phenyl ketone in ethanol.
-
Add a solution of hydroxylamine hydrochloride and potassium carbonate in water to the flask. The molar ratio of ketone to hydroxylamine hydrochloride to base is typically 1 : 1.2 : 1.2.
-
Heat the reaction mixture to reflux and maintain this temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.
Reaction Workflow
Figure 1. General workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical characterization techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Data not available in the search results |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | s | 1H | N-OH |
| ~7.2 - 7.6 | m | 5H | Phenyl-H |
| ~2.5 - 3.0 | m | 1H | Cyclohexyl-CH |
| ~1.0 - 2.0 | m | 10H | Cyclohexyl-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 | C=N |
| ~135 - 140 | Phenyl C (quaternary) |
| ~128 - 130 | Phenyl CH |
| ~125 - 128 | Phenyl CH |
| ~40 - 45 | Cyclohexyl CH |
| ~25 - 35 | Cyclohexyl CH₂ |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3400 (broad) | O-H stretch |
| ~2850 - 2950 | C-H stretch (aliphatic) |
| ~1640 - 1680 | C=N stretch |
| ~1440 - 1490 | C=C stretch (aromatic) |
| ~930 - 960 | N-O stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Assignment |
| 203 | [M]⁺ (Molecular ion) |
| 186 | [M-OH]⁺ |
| 120 | [C₆H₅C=NOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Relationship of Characterization
The characterization process follows a logical progression to confirm the successful synthesis of the target molecule.
References
Chemical and physical properties of Cyclohexyl-phenyl-methanone oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclohexyl-phenyl-methanone oxime, a ketoxime of interest in synthetic and medicinal chemistry. This document compiles available data on its identification, properties, synthesis, and spectral characterization.
Chemical Identity and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | Cyclohexyl phenyl ketoxime, (Cyclohexyl)(phenyl)methanone oxime | |
| Molecular Formula | C13H17NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| CAS Number | 23554-71-4 ((E)-isomer)[1], 1136-58-9 (isomer unspecified) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Based on general solubility of similar organic compounds. |
Synthesis of this compound
The primary synthetic route to this compound involves the condensation reaction of Cyclohexyl phenyl ketone with hydroxylamine. This is a standard method for the preparation of ketoximes.[2]
General Experimental Protocol
The synthesis of ketoximes can be achieved through various established methods. A general protocol adapted from the literature is as follows:
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
A suitable solvent (e.g., Ethanol, Methanol)
Procedure:
-
Dissolve Cyclohexyl phenyl ketone in the chosen solvent.
-
Add an excess of hydroxylamine hydrochloride to the solution.
-
Slowly add the base to the reaction mixture. The base neutralizes the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the ketone.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude oxime.
-
The crude product can be purified by recrystallization or column chromatography.
Spectral Data
Detailed, experimentally verified spectral data for this compound is not widely available in the public domain. The following represents expected spectral characteristics based on the structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the phenyl protons (typically in the range of 7.0-7.5 ppm). The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region (typically 1.0-3.0 ppm). The hydroxyl proton of the oxime group (-NOH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the phenyl carbons, with the ipso-carbon (the one attached to the C=N group) appearing at a different shift from the others. The carbon of the C=N bond is expected to resonate in the range of 150-160 ppm. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad band in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching of the oxime group.
-
A peak around 1640-1690 cm⁻¹ for the C=N stretching vibration.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=C stretching vibrations for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve cleavage of the cyclohexyl and phenyl groups, as well as rearrangements involving the oxime functionality.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of oxime-containing compounds has been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Further research is required to determine if this compound possesses any significant biological effects.
Conclusion
This compound is a readily synthesizable ketoxime. While its fundamental chemical identity is established, there is a notable lack of comprehensive, publicly available data on its specific physical properties and detailed spectral characteristics. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications, particularly in the context of the known biological activities of other oxime derivatives. This guide serves as a foundational resource for researchers interested in pursuing further studies on this compound.
References
Spectroscopic and Synthetic Profile of Cyclohexyl-phenyl-methanone Oxime: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Cyclohexyl-phenyl-methanone oxime. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of a standard synthesis protocol and predicted spectroscopic data based on established principles of organic spectroscopy. The data is organized for clarity and is intended to serve as a valuable resource for researchers in chemical synthesis and analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward oximation reaction of the corresponding ketone, Cyclohexyl-phenyl-methanone, with hydroxylamine. This reaction is a well-established method for the preparation of oximes.
Experimental Protocol
Materials:
-
Cyclohexyl-phenyl-methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or pyridine
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve Cyclohexyl-phenyl-methanone (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in water to the flask. Alternatively, pyridine can be used as the base and solvent.
-
The reaction mixture is then heated to reflux and stirred for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water.
-
The precipitated solid product, this compound, is collected by filtration.
-
The crude product is washed with cold water to remove any inorganic impurities.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure oxime.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure and comparison with spectroscopic data of similar compounds, such as Cyclohexyl-phenyl-methanone and Cyclohexanone oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | s (broad) | 1H | N-OH |
| ~7.2 - 7.6 | m | 5H | Phenyl-H |
| ~2.8 - 3.2 | m | 1H | Cyclohexyl-CH |
| ~1.0 - 2.0 | m | 10H | Cyclohexyl-CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=N (oxime) |
| ~135 - 140 | Phenyl C (quaternary) |
| ~128 - 130 | Phenyl CH |
| ~125 - 128 | Phenyl CH |
| ~35 - 40 | Cyclohexyl CH |
| ~25 - 30 | Cyclohexyl CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3500 (broad) | O-H stretch (oxime) |
| ~3000 - 3100 | C-H stretch (aromatic) |
| ~2850 - 2950 | C-H stretch (aliphatic) |
| ~1620 - 1680 | C=N stretch (oxime) |
| ~1450 - 1600 | C=C stretch (aromatic) |
| ~930 - 960 | N-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| ~203 | [M]⁺ (Molecular Ion) |
| ~186 | [M - OH]⁺ |
| ~120 | [C₆H₅CNO]⁺ |
| ~105 | [C₆H₅CO]⁺ |
| ~77 | [C₆H₅]⁺ |
| ~55 | [C₄H₇]⁺ |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationship of its synthesis.
Caption: Experimental workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide on the Molecular Structure and Conformation of Cyclohexyl-phenyl-methanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-phenyl-methanone oxime, a derivative of cyclohexyl phenyl ketone, belongs to the class of ketoximes. These organic compounds are characterized by the C=NOH functional group and are notable for their role as intermediates in organic synthesis, their potential applications in medicinal chemistry, and their use in the development of materials with specific properties. The stereochemistry and conformational flexibility of the cyclohexyl ring, coupled with the electronic properties of the phenyl group and the oxime functionality, make this compound a molecule of significant interest for structural and conformational analysis.
This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, based on available chemical literature and spectroscopic principles. Due to a lack of specific experimental crystallographic and detailed spectroscopic data for this exact molecule in publicly accessible databases, this guide leverages data from its precursor, cyclohexyl phenyl ketone, and established principles of ketoxime chemistry to infer its structural characteristics.
Synthesis of this compound
The most common and straightforward method for the synthesis of ketoximes is the condensation reaction of a ketone with hydroxylamine. In the case of this compound, the synthesis would proceed from cyclohexyl phenyl ketone and hydroxylamine hydrochloride, typically in the presence of a base to neutralize the HCl released.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexyl phenyl ketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Potassium carbonate or Sodium acetate (2.0 eq)
-
Ethanol
-
Water
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve cyclohexyl phenyl ketone in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and potassium carbonate (or sodium acetate) in water to the flask.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure oxime.
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for this compound.
Molecular Structure and Isomerism
The molecular formula for this compound is C13H17NO. A key structural feature of this molecule is the presence of a C=N double bond in the oxime group, which gives rise to the possibility of geometric isomerism. The two isomers are designated as (E) and (Z), depending on the relative orientation of the hydroxyl group and the bulkier substituent on the carbon atom of the C=N bond (in this case, the phenyl or cyclohexyl group). The CAS number for the (E)-isomer is 23554-71-4.
The diagram below illustrates the (E) and (Z) isomers of this compound:
Caption: (E) and (Z) isomers of this compound.
The relative stability of the (E) and (Z) isomers is influenced by steric hindrance between the hydroxyl group and the substituents on the imine carbon. Conformational analysis, often aided by computational modeling and spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR experiments, is required to determine the predominant isomer under specific conditions.
Spectroscopic Data
| Spectroscopic Technique | Precursor: Cyclohexyl phenyl ketone | Predicted for this compound |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1680-1700 cm⁻¹ | Absence of C=O stretch. Appearance of a C=N stretch (approx. 1640-1690 cm⁻¹) and a broad O-H stretch (approx. 3100-3500 cm⁻¹). |
| ¹H NMR Spectroscopy | Phenyl protons (7.2-8.0 ppm), cyclohexyl protons (1.2-3.0 ppm) | Phenyl protons (7.0-7.8 ppm), cyclohexyl protons (1.0-2.8 ppm), a broad singlet for the OH proton (can be anywhere from 8-12 ppm, exchangeable with D₂O). The chemical shifts of the cyclohexyl protons alpha to the C=N group will be sensitive to the E/Z configuration. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (~200 ppm), phenyl carbons (125-140 ppm), cyclohexyl carbons (25-45 ppm) | Imine carbon (C=N) in the range of 150-165 ppm. Phenyl and cyclohexyl carbon signals will be present with shifts influenced by the oxime group. The chemical shifts of the alpha-carbons of the cyclohexyl ring can be used to deduce the conformational preference. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 188.27 | Molecular ion peak (M⁺) at m/z 203.28. Fragmentation patterns would involve cleavage of the N-O bond and fragmentation of the cyclohexyl and phenyl rings. |
Conformation
The conformation of this compound is primarily determined by the orientation of the cyclohexyl ring and the rotational freedom around the C-C and C-N single bonds.
-
Cyclohexyl Ring Conformation: The cyclohexyl ring is expected to adopt a stable chair conformation to minimize steric strain.
-
Solid-State Conformation: In the solid state, ketoximes frequently form intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. This typically leads to the formation of centrosymmetric dimers. The specific packing arrangement would be determined by X-ray crystallography.
The following diagram illustrates the likely hydrogen-bonded dimer formation in the solid state:
An In-depth Technical Guide to Cyclohexyl-phenyl-methanone Oxime: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cyclohexyl-phenyl-methanone oxime, a ketoxime of significant interest in synthetic organic chemistry. The document details its probable historical synthesis, rooted in the foundational principles of Friedel-Crafts acylation and subsequent oximation reactions. While direct documentation of its initial discovery is scarce, this guide reconstructs a plausible pathway based on established chemical transformations of the late 19th and early 20th centuries. Detailed experimental protocols for the synthesis of the precursor ketone and its conversion to the oxime are provided, along with a summary of the physical and chemical properties of the related compounds. This whitepaper aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the synthesis and characterization of this important chemical entity.
Introduction
This compound, also known as cyclohexyl phenyl ketoxime, is an organic compound featuring an oxime functional group attached to a carbonyl carbon that is bonded to both a cyclohexyl and a phenyl group. While not as extensively documented as some other chemical entities, it serves as a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms such as the Beckmann rearrangement. This guide focuses on the discovery and historical synthesis of this compound, providing a detailed look at the likely chemical pathways employed by early organic chemists.
Plausible Historical Discovery and Synthesis
The synthesis can be conceptualized as a two-step process:
-
Synthesis of Cyclohexyl Phenyl Ketone: The precursor ketone is most logically synthesized via the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride. This reaction, a cornerstone of aromatic chemistry, was well-established by the late 19th century.
-
Oximation of Cyclohexyl Phenyl Ketone: The resulting ketone would then be converted to the corresponding oxime by reaction with hydroxylamine. The study of oximes was pioneered by Victor Meyer and Ernst Otto Beckmann in the late 19th century, making this a common derivatization and characterization technique of the era.
This synthetic approach represents the most probable route to the first preparation of this compound.
Data Presentation
Physical and Chemical Properties
Quantitative data for this compound is not widely available in common chemical databases. However, the properties of its precursor, cyclohexyl phenyl ketone, are well-documented and provided below for reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Cyclohexyl Phenyl Ketone | 712-50-5 | C₁₃H₁₆O | 188.27 | 55-57 | 292.8 at 760 mmHg |
| This compound | 1136-58-9 | C₁₃H₁₇NO | 203.28 | Data not available | Data not available |
Spectroscopic Data
-
O-H stretch (hydroxyl): 3150-3650 cm⁻¹ (broad)
-
C=N stretch (imine): 1640-1690 cm⁻¹
-
N-O stretch: 930-960 cm⁻¹
Experimental Protocols
The following are detailed experimental methodologies for the key reactions involved in the synthesis of this compound.
Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation.
Reagents:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Preparation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclohexanecarboxylic acid. Slowly add thionyl chloride (or phosphorus trichloride) in a fume hood. The molar ratio of acid to chlorinating agent should be approximately 1:1.2.
-
Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl if using SOCl₂, or HCl if using PCl₃) ceases.
-
Allow the reaction mixture to cool to room temperature. The crude cyclohexanecarbonyl chloride can be purified by distillation under reduced pressure.
-
Friedel-Crafts Acylation: In a separate, dry round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, place anhydrous aluminum chloride and anhydrous benzene. The molar ratio of AlCl₃ to the acyl chloride should be approximately 1.1:1.
-
Cool the flask in an ice bath. Slowly add the prepared cyclohexanecarbonyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude cyclohexyl phenyl ketone can be purified by recrystallization or distillation. A yield of approximately 88% can be expected.[1]
Synthesis of this compound (Oximation)
This is a general procedure for the oximation of a ketone.
Reagents:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base (e.g., pyridine, sodium hydroxide)
-
Ethanol (or another suitable solvent)
-
Water
Procedure:
-
In a round-bottom flask, dissolve cyclohexyl phenyl ketone in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water. The molar ratio of ketone to hydroxylamine hydrochloride to base should be approximately 1:1.5:1.5.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Pour the reaction mixture into a larger volume of cold water to precipitate the crude oxime.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic pathway from cyclohexanecarboxylic acid to this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship of Components in Friedel-Crafts Acylation
This diagram illustrates the roles of the key components in the Friedel-Crafts acylation step.
Caption: Component relationships in Friedel-Crafts acylation.
Conclusion
This compound, while not a compound of widespread fame, represents a classic example of the application of fundamental organic reactions. Its synthesis, logically proceeding through a Friedel-Crafts acylation followed by oximation, is a testament to the predictive power of organic chemistry. This technical guide has provided a detailed, albeit reconstructed, historical perspective on its discovery and synthesis, complete with actionable experimental protocols. It is hoped that this document will be a valuable reference for chemists and researchers, providing both historical context and practical guidance for the synthesis of this and related compounds. Further research to fully characterize the physical and spectroscopic properties of this compound is warranted to complete the scientific record.
References
Potential Biological Activities of Cyclohexyl-phenyl-methanone Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl-phenyl-methanone oxime and its derivatives represent a class of chemical compounds with significant, yet underexplored, potential in the realm of therapeutic applications. While direct biological data on the parent compound is limited, the broader family of oxime derivatives has demonstrated a wide spectrum of activities, most notably in antimicrobial and anticancer research. This technical guide synthesizes the available information on related compounds to extrapolate the potential biological activities of this compound derivatives. It provides a comprehensive overview of potential therapeutic targets, detailed experimental protocols for in vitro evaluation, and a discussion of possible mechanisms of action and signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical scaffold.
Introduction
Oximes are a class of organic compounds characterized by the functional group C=N-OH. They have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The introduction of an oxime group can significantly alter the biological activity of a parent carbonyl compound, often leading to enhanced potency and improved pharmacokinetic profiles.[2] The this compound scaffold, combining a bulky alicyclic ring and an aromatic ring, presents a unique structural framework that is ripe for investigation. This guide explores the potential biological activities of this scaffold by examining data from structurally related compounds and providing detailed methodologies for future research.
Potential Biological Activities
Based on the activities of structurally related oxime derivatives, cyclohexyl-phenyl-methanone oximes are hypothesized to possess two primary areas of biological activity: antimicrobial and anticancer.
Antimicrobial Activity
Numerous oxime derivatives have been reported to exhibit potent antibacterial and antifungal properties.[3] One key mechanism of action for some antimicrobial oximes is the inhibition of essential bacterial enzymes. For instance, certain oxime derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme crucial for fatty acid biosynthesis in bacteria.[3] Inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cell death.
Table 1: Representative Antimicrobial Activity of an Oxime Derivative
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli | 3.13-6.25 | [3] |
| Staphylococcus aureus | 3.13-6.25 | [3] |
Anticancer Activity
The anticancer potential of oxime derivatives is a rapidly growing field of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][3] Many oximes act as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer cells and play a crucial role in cell cycle progression and survival.[1]
Table 2: Representative Cytotoxic Activity of Naphthoquinone Oxime Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone Oxime Derivative 14 | MDA-MB-231 (Breast Cancer) | 0.66 ± 0.05 | [4] |
| BEL-7402 (Liver Cancer) | 5.11 ± 0.12 | [4] | |
| A2780 (Ovarian Cancer) | 8.26 ± 0.22 | [4] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound
This protocol describes a standard method for the synthesis of the parent oxime from its corresponding ketone.
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
A solution of cyclohexyl phenyl ketone (e.g., 5.0 g, 26.56 mmol), hydroxylamine hydrochloride (e.g., 2.2 g, 31.87 mmol), and sodium acetate (e.g., 2.6 g, 31.87 mmol) in a mixture of ethanol and water (e.g., 120 mL, 1:1 v/v) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by recrystallization to yield cyclohexyl phenyl methanone oxime.
Figure 1: General workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of a compound against a bacterial strain.[5][6]
Materials:
-
Test compound (this compound derivative)
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Müller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in the 96-well plate using MHB.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (broth + bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][7]
Materials:
-
Test compound
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is incubated for 1.5-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8]
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, related compounds suggest potential targets in cancer and inflammatory pathways.
Kinase Inhibition in Cancer
Many oxime-based anticancer agents function as kinase inhibitors.[1] They can compete with ATP for binding to the active site of kinases that are crucial for cancer cell proliferation and survival. Key kinase families that could be targeted include:
-
Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of PI3K can suppress tumor growth.[1]
Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by an oxime derivative.
Conclusion
This compound derivatives represent a promising, yet largely untapped, area for drug discovery. Based on the extensive research into the broader class of oximes, these compounds have a high potential to exhibit significant antimicrobial and anticancer activities. This technical guide provides a foundational framework for initiating research into this compound class, offering detailed experimental protocols for synthesis and biological evaluation, as well as insights into potential mechanisms of action. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. MTT (Assay protocol [protocols.io]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of Cyclohexyl-phenyl-methanone Oxime: A Review of Available Data
For Immediate Release
[City, State] – A comprehensive review of scientific literature reveals a notable absence of detailed mechanism of action studies for the specific compound Cyclohexyl-phenyl-methanone oxime. While the oxime functional group is an area of active research in drug discovery, specific biological data, including quantitative metrics and signaling pathway involvement for this particular molecule, are not presently available in published scientific literature. This whitepaper serves to outline the general biological potential of oxime-containing compounds, providing a framework for potential future research into this compound.
General Biological Significance of Oximes
The oxime functional group (C=NOH) is recognized for its diverse pharmacological activities. The inclusion of an oxime group can significantly alter and enhance the biological activity of a parent carbonyl compound.[1][2] This is attributed to the oxime group's unique electronic and structural properties, including its polarity and ability to act as a hydrogen bond donor and acceptor, which can lead to different interactions with biological targets compared to the original carbonyl compound.[3]
Oxime derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities such as:
Potential Mechanisms of Action Based on the Oxime Class
Given the lack of specific data for this compound, we can hypothesize its potential mechanisms of action based on studies of other oxime-containing molecules.
1. Kinase Inhibition: A significant number of oxime derivatives have been identified as potent inhibitors of various protein kinases.[1][3] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Oximes have shown inhibitory activity against a broad spectrum of kinases, such as:
Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[4]
2. Anti-inflammatory Effects: The anti-inflammatory potential of oximes has been linked to the inhibition of enzymes like lipoxygenase.[5] Some oximes have also been shown to downregulate the expression of pro-inflammatory factors.[2]
3. Other Potential Activities: Oximes are also known for their role as reactivators of acetylcholinesterase, which is crucial in treating organophosphate poisoning.[2][3] Additionally, some oxime derivatives exert their effects by generating reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.[4]
Hypothetical Signaling Pathway
The following diagram illustrates a generalized potential mechanism of action for an oxime compound acting as a kinase inhibitor, a common role for this class of molecules.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. mdpi.com [mdpi.com]
Cyclohexyl-phenyl-methanone Oxime: An Examination of Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of cyclohexyl-phenyl-methanone oxime. Due to a notable lack of specific quantitative data in publicly accessible scientific literature for this particular compound, this document focuses on the general characteristics of the parent molecule, cyclohexyl-phenyl-methanone, and the known behaviors of oximes as a chemical class. It also outlines standard experimental protocols for determining these critical parameters.
Introduction
This compound, with the chemical formula C₁₃H₁₇NO, is an oxime derivative of cyclohexyl phenyl ketone. Oximes are a class of organic compounds containing the functional group R₁R₂C=NOH, where R₁ and R₂ are organic side-chains. They are widely used in organic synthesis, as intermediates in the production of polymers, and as active pharmaceutical ingredients. Understanding the solubility and stability of such compounds is paramount in drug development and various chemical processes, as these properties influence bioavailability, formulation, and shelf-life.
Predicted Solubility Profile
While specific experimental data for this compound is not available, the solubility of its parent ketone, cyclohexyl-phenyl-methanone, offers some insight. Cyclohexyl-phenyl-methanone is characterized by a significant non-polar character due to the presence of the cyclohexyl and phenyl groups, though the carbonyl group provides a site for polar interactions.[1] Consequently, it exhibits greater solubility in non-polar organic solvents like hexane and toluene and has limited solubility in polar solvents such as water.[1]
It is anticipated that the introduction of the oxime functional group (-NOH) would slightly increase the polarity of the molecule compared to the parent ketone. The hydroxyl group of the oxime can act as both a hydrogen bond donor and acceptor, potentially leading to a modest increase in solubility in polar protic solvents like alcohols. However, the bulky non-polar cyclohexyl and phenyl rings are expected to remain the dominant influence on its overall solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Organic | Hexane, Toluene, Diethyl Ether | High | The large non-polar surface area of the cyclohexyl and phenyl rings will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The oxime group can participate in dipole-dipole interactions, but the non-polar bulk will still drive solubility. |
| Polar Protic | Ethanol, Methanol | Moderate | The oxime's hydroxyl group can form hydrogen bonds with protic solvents, enhancing solubility compared to non-polar solvents. |
| Aqueous | Water | Low | Despite the presence of the polar oxime group, the hydrophobic nature of the majority of the molecule will limit aqueous solubility. |
Stability Considerations and Potential Degradation Pathways
The stability of a pharmaceutical compound is a critical attribute that affects its safety and efficacy. For oximes, several degradation pathways are recognized, primarily hydrolysis and the Beckmann rearrangement. The rate of these degradation reactions is often influenced by factors such as pH, temperature, and exposure to light.
Hydrolysis
Hydrolysis is a common degradation pathway for oximes, particularly under acidic or basic conditions. The C=N bond of the oxime can be cleaved in the presence of water to regenerate the corresponding ketone (cyclohexyl-phenyl-methanone) and hydroxylamine. The rate of hydrolysis is pH-dependent, with studies on other oximes showing increased degradation at both low and high pH values. For instance, the stability of the oxime HI-6 was found to be maximal in acidic conditions between pH 2 and 3.[2]
Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of oximes, typically occurring under acidic conditions, which converts the oxime into an amide. This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. The specific amide product formed would depend on the stereochemistry of the oxime (E or Z isomer).
Photostability
The photostability of this compound is another important consideration. The parent ketone, cyclohexyl phenyl ketone, has been shown to induce photohaemolysis upon exposure to ultraviolet A (UVA) radiation, suggesting a potential for photochemical reactivity. The presence of the phenyl ring suggests that the molecule may absorb UV light, which could lead to photodegradation.
Experimental Protocols for Determining Solubility and Stability
To obtain the necessary quantitative data for a comprehensive understanding of this compound, the following standard experimental protocols are recommended.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.
-
The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate for each solvent.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Assessment: HPLC-Based Stability Indicating Method
A stability-indicating HPLC method is essential for quantifying the degradation of the parent compound and detecting the formation of degradation products over time.
Methodology:
-
Method Development: An HPLC method capable of separating this compound from its potential degradation products (e.g., cyclohexyl-phenyl-methanone, hydroxylamine, and Beckmann rearrangement products) is developed. This typically involves optimizing the mobile phase composition, column type, and detection wavelength.
-
Forced Degradation Studies: To assess the stability-indicating nature of the method, forced degradation studies are performed. Solutions of this compound are subjected to various stress conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is heated in an oven.
-
Photodegradation: The solution is exposed to UV and visible light.
-
-
Stability Study: Solutions of this compound in various buffers (e.g., pH 4, 7, and 9) are prepared and stored at different temperatures (e.g., 25°C and 40°C).
-
Sample Analysis: At specified time points (e.g., 0, 1, 3, 6, and 12 months), aliquots are withdrawn and analyzed by the developed HPLC method.
-
Data Analysis: The percentage of the remaining this compound and the formation of any degradation products are calculated.
Logical Flow for Stability Assessment
Caption: Logical workflow for conducting a stability study.
Conclusion
References
An In-depth Technical Guide to the Thermochemical Properties of Cyclohexyl-phenyl-methanone oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of Cyclohexyl-phenyl-methanone oxime. Due to the absence of direct experimental data for this specific compound in publicly accessible literature, this document focuses on providing detailed theoretical frameworks, experimental protocols for determination, and comparative data from its precursor, Cyclohexyl-phenyl-methanone, and related oxime compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work that requires an understanding of the energetic characteristics of this molecule.
Introduction
This compound, with the molecular formula C₁₃H₁₇NO, is an oxime derivative of cyclohexyl phenyl ketone. Oximes are a class of organic compounds with the general formula RR'C=NOH and are notable for their applications in organic synthesis, including the Beckmann rearrangement, and for their potential biological activities. The thermochemical properties of a compound, such as its enthalpy of formation, combustion, and sublimation, are critical for understanding its stability, reactivity, and potential energy content. This data is vital in process design, safety assessments, and in the study of chemical reaction mechanisms.
It is critical to note that as of the date of this publication, no direct experimental thermochemical data for this compound has been found in the reviewed scientific literature. Therefore, this guide provides data for the precursor ketone and a related, simpler oxime to serve as a basis for estimation and to illustrate the expected methodologies for experimental determination.
Molecular Structure and Properties
-
IUPAC Name: (E)-cyclohexyl(phenyl)methanone oxime
-
CAS Number: 23554-71-4 ((E)-isomer)[1]
-
Molecular Formula: C₁₃H₁₇NO[1]
-
Molecular Weight: 203.28 g/mol [1]
-
Structure:
-
Cyclohexyl group attached to a carbonyl carbon.
-
Phenyl group attached to the same carbonyl carbon.
-
An oxime functional group (=NOH) replacing the carbonyl oxygen.
-
Thermochemical Data
Direct experimental thermochemical data for this compound is not available. The following tables summarize the available data for its precursor, Cyclohexyl phenyl ketone, and for Acetophenone oxime, a structurally related aromatic ketoxime. This information is valuable for comparative analysis and for developing theoretical estimations for the target compound.
Table 1: Thermochemical Properties of Cyclohexyl phenyl ketone (Precursor)
| Property | Value | Unit | Method | Source |
| Enthalpy of Formation (gas, ΔfH°gas) | -133.38 | kJ/mol | Joback Method (Estimation) | --INVALID-LINK-- |
| Enthalpy of Fusion (ΔfusH°) | 16.90 | kJ/mol | Joback Method (Estimation) | --INVALID-LINK-- |
| Enthalpy of Vaporization (ΔvapH°) | 53.98 | kJ/mol | Joback Method (Estimation) | --INVALID-LINK-- |
| Melting Point | 55-57 | °C | Experimental | --INVALID-LINK--[2][3] |
Table 2: Thermochemical Properties of Acetophenone oxime (Related Compound)
| Property | Value | Unit | Method | Source |
| Enthalpy of Formation (solid, ΔfH°solid) | -41 | kJ/mol | Combustion Calorimetry (Ccb) | --INVALID-LINK--[4] |
| Enthalpy of Combustion (solid, ΔcH°solid) | -4414 | kJ/mol | Combustion Calorimetry (Ccb) | --INVALID-LINK--[4] |
Experimental Protocols
The following sections detail the standard experimental procedures that would be employed to determine the thermochemical properties of this compound.
The synthesis of ketoximes is typically achieved through the condensation reaction of a ketone with hydroxylamine, often in the presence of a base.[5]
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol or another suitable solvent
-
Mortar and pestle
-
TLC plate for reaction monitoring
Procedure:
-
In a mortar, grind 1.0 mmol of Cyclohexyl phenyl ketone with 1.2 mmol of hydroxylamine hydrochloride.[6]
-
Add 1.2 mmol of crushed sodium hydroxide to the mixture.[6]
-
Continue grinding with the addition of 0.1-0.2 mL of methanol for approximately 2 minutes at room temperature.[6]
-
Allow the reaction mixture to stand for 5 minutes.
-
Grind the mixture for an additional 2 minutes with another 0.1-0.2 mL of methanol.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the crude mixture with water to remove inorganic salts and then air dry the product.[6]
-
The final product can be further purified by recrystallization if necessary.
Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid organic compounds.[7]
Apparatus:
-
Oxygen bomb calorimeter
-
Pellet press
-
Ignition wire of known composition
-
Crucible
-
High-precision thermometer
Procedure:
-
A pellet of a precisely weighed sample of this compound (approximately 1 g) is placed in the crucible inside the bomb.[8]
-
A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample pellet.[9]
-
The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.[8]
-
The bomb is then submerged in a known quantity of water in the calorimeter jacket.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]
-
The bomb is depressurized, and the remaining length of the ignition wire is measured to determine the amount that combusted.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7]
-
The enthalpy of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the combustion of the ignition wire and the formation of nitric acid from residual nitrogen in the bomb.
The Knudsen effusion method can be used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.
Apparatus:
-
Knudsen effusion cell with a small orifice
-
High-vacuum system
-
High-precision balance
-
Temperature-controlled furnace
Procedure:
-
A known mass of this compound is placed in the Knudsen cell.
-
The cell is placed in a high-vacuum system and heated to a constant temperature.
-
The rate of mass loss through the orifice is measured over a period of time.
-
This measurement is repeated at several different temperatures.
-
The vapor pressure at each temperature is calculated from the rate of mass loss.
-
The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Generalized workflow for determining enthalpy of combustion.
Caption: Logical flow for determining gas-phase enthalpy of formation.
Conclusion
While direct experimental thermochemical data for this compound are currently unavailable, this guide provides the necessary framework for its determination. The data for the precursor, Cyclohexyl phenyl ketone, and the related Acetophenone oxime offer valuable points of comparison. The detailed experimental protocols for synthesis, combustion calorimetry, and sublimation enthalpy measurement provide a clear path for researchers to obtain the needed empirical data. The provided visualizations of the synthesis and experimental workflows serve to clarify these complex processes. It is hoped that this guide will facilitate future research into the thermochemical properties of this and other related oxime compounds.
References
- 1. Cyclohexyl phenyl ketone 98 712-50-5 [sigmaaldrich.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. chemeo.com [chemeo.com]
- 4. Phenyl cyclohexyl ketone [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. biopchem.education [biopchem.education]
- 7. ivypanda.com [ivypanda.com]
- 8. web.williams.edu [web.williams.edu]
- 9. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental Protocol for the Oximation of Cyclohexyl Phenyl Ketone
Abstract
This application note provides a detailed experimental protocol for the synthesis of cyclohexyl phenyl ketone oxime via the oximation of cyclohexyl phenyl ketone. The described method utilizes hydroxylamine hydrochloride in the presence of a base, a common and effective approach for the preparation of oximes from ketones. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a straightforward and reproducible procedure. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided to illustrate the experimental process.
Introduction
Oximation is a fundamental chemical transformation in organic synthesis where a carbonyl group of an aldehyde or ketone is converted into an oxime. Oximes and their derivatives are versatile intermediates with applications in the synthesis of various nitrogen-containing compounds, including amides (via Beckmann rearrangement), nitriles, and bioactive heterocyclic compounds. Cyclohexyl phenyl ketone oxime, the product of the described reaction, serves as a valuable building block in the development of novel pharmaceutical agents and other functional molecules. This protocol outlines a reliable method for its preparation, focusing on procedural clarity and reproducibility.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the oximation of cyclohexyl phenyl ketone using the protocol described below.
| Parameter | Value |
| Reactants | |
| Cyclohexyl Phenyl Ketone | 1.0 g (5.31 mmol) |
| Hydroxylamine Hydrochloride | 0.55 g (7.97 mmol) |
| Sodium Acetate | 0.65 g (7.92 mmol) |
| Solvent | |
| Ethanol (95%) | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 hours |
| Product | |
| Product Yield (Cyclohexyl Phenyl Ketone Oxime) | ~85-95% |
| Melting Point | 151-153 °C |
Experimental Protocol
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (CH3COONa)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (100 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexyl phenyl ketone (1.0 g, 5.31 mmol).
-
Add 20 mL of 95% ethanol to the flask and stir the mixture until the ketone has completely dissolved.
-
-
Addition of Reagents:
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.55 g, 7.97 mmol) and sodium acetate (0.65 g, 7.92 mmol) in a minimal amount of warm distilled water (approximately 5 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of cyclohexyl phenyl ketone in the round-bottom flask.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 50 mL of cold distilled water while stirring. A white precipitate of the oxime should form.
-
Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (2 x 10 mL) to remove any inorganic impurities.
-
-
Purification and Drying:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.
-
Dry the purified cyclohexyl phenyl ketone oxime in a desiccator or a vacuum oven at a low temperature.
-
Experimental Workflow Diagram
Applications of Cyclohexyl-phenyl-methanone Oxime in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl-phenyl-methanone oxime is a versatile intermediate in organic synthesis, primarily utilized in two significant transformations: the Beckmann rearrangement to form N-substituted amides, and as a directing group in palladium-catalyzed C-H functionalization reactions. These applications open avenues for the synthesis of complex nitrogen-containing molecules and functionalized aromatic systems, which are of considerable interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for these key transformations.
Beckmann Rearrangement of this compound
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide.[1][2] In the case of this compound, this rearrangement can theoretically yield two possible amide products: N-phenylcyclohexanecarboxamide or N-cyclohexylbenzamide, depending on which group (cyclohexyl or phenyl) migrates. The stereochemistry of the oxime (E or Z) dictates which group is anti-periplanar to the hydroxyl group and thus migrates.[2] Under certain conditions, isomerization of the oxime can lead to a mixture of products.[2]
Application Note:
The Beckmann rearrangement of this compound provides a direct route to N-aryl or N-cycloalkyl amides, which are important structural motifs in many biologically active compounds. The choice of acid catalyst and reaction conditions can influence the reaction rate and selectivity. Common catalysts include strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids.[2]
Quantitative Data:
While specific quantitative data for the Beckmann rearrangement of this compound is not extensively reported, the following table provides representative yields for the rearrangement of analogous aryl alkyl ketoximes under various conditions.
| Catalyst/Reagent System | Substrate | Product(s) | Yield (%) | Reference |
| Formic Acid, Silica Gel | Benzophenone Oxime | Benzanilide | 98 | [1] |
| Formic Acid, Silica Gel | Acetophenone Oxime | Acetanilide / N-methylbenzamide | 95 (mixture) | [1] |
| 2,4,6-trichloro[1][3][4]triazine, DMF | Acetophenone Oxime | Acetanilide | 92 | [5] |
| 2,4,6-trichloro[1][3][4]triazine, DMF | Cyclohexanone Oxime | ε-Caprolactam | 95 | [5] |
Experimental Protocol: Beckmann Rearrangement using Sulfuric Acid
Objective: To synthesize N-cyclohexylbenzamide and/or N-phenylcyclohexanecarboxamide from this compound via Beckmann rearrangement.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound (1.0 g, 4.92 mmol) to concentrated sulfuric acid (5 mL).
-
Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product(s).
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: The major product will depend on the stereochemistry of the starting oxime. The crude product may be a mixture of N-cyclohexylbenzamide and N-phenylcyclohexanecarboxamide.
This compound as a Directing Group in C-H Functionalization
The oxime functionality can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds.[6] In this compound, the oxime can direct the functionalization of the ortho C-H bonds of the phenyl ring. Palladium-catalyzed reactions are commonly employed for this purpose.
Application Note:
Using the oxime as a directing group allows for the regioselective introduction of various functional groups (e.g., acetate, halides) at the ortho position of the phenyl ring of Cyclohexyl-phenyl-methanone. This strategy is valuable for the synthesis of substituted aromatic compounds. The oxime directing group can often be subsequently removed or transformed, adding to the synthetic utility of this method.
Quantitative Data:
Specific data for this compound is limited. The table below presents data for the palladium-catalyzed ortho-acetoxylation of related aromatic oxime ethers.
| Substrate | Catalyst/Reagent System | Product | Yield (%) | Reference |
| Acetophenone O-methyl oxime | Pd(OAc)₂, PhI(OAc)₂ | ortho-Acetoxylated product | 85 | [7] |
| Propiophenone O-methyl oxime | Pd(OAc)₂, PhI(OAc)₂ | ortho-Acetoxylated product | 78 | [7] |
| 8-methylquinoline | Pd(OAc)₂, TMAOAc, MeCN (electrochemical) | Acetoxylated product | 52 | [8] |
Experimental Protocol: Palladium-Catalyzed ortho-Acetoxylation
Objective: To achieve ortho-acetoxylation of the phenyl ring of this compound using a palladium catalyst.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetic acid
-
Acetic anhydride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (203 mg, 1.0 mmol) in a mixture of acetic acid (5 mL) and acetic anhydride (1 mL), add palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%).
-
Add (diacetoxyiodo)benzene (483 mg, 1.5 mmol) to the reaction mixture.
-
Heat the mixture at 100 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-acetoxylated product.
Visualizations
Caption: Workflow for the Beckmann Rearrangement.
Caption: Workflow for C-H Functionalization.
Caption: Reaction Mechanisms.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. audreyli.com [audreyli.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclohexyl-phenyl-methanone Oxime as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl-phenyl-methanone oxime is a readily accessible and versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structural features—a stable oxime functional group flanked by both aliphatic and aromatic moieties—allow for strategic chemical transformations into valuable scaffolds for medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of amides, α-amino ketones, oxazoles, and pyridines using this compound as a key precursor. The protocols are based on established and robust chemical reactions, including the Beckmann and Neber rearrangements, as well as modern copper-catalyzed annulation strategies.
General Workflow: Synthesis of this compound
The precursor, this compound, is typically synthesized from its corresponding ketone, cyclohexyl phenyl ketone, via condensation with hydroxylamine. This straightforward and high-yielding reaction provides the stable oxime necessary for subsequent transformations.
Application Notes and Protocols for the Quantification of Cyclohexyl-phenyl-methanone oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Cyclohexyl-phenyl-methanone oxime in various sample matrices. The methods described below are based on established principles of chromatography and mass spectrometry for similar analytes and are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is an organic compound with potential applications in various fields, including chemical synthesis and drug development. Accurate and precise quantification of this analyte is crucial for research, quality control, and pharmacokinetic studies. This document outlines two primary analytical approaches for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Two robust methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method coupled with a UV detector is a straightforward and widely accessible technique for the quantification of aromatic compounds. This method is suitable for samples where the analyte concentration is relatively high and the matrix is not overly complex.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For higher sensitivity and selectivity, especially in complex matrices, a GC-MS method is recommended. This protocol includes a derivatization step to improve the volatility and chromatographic behavior of the oxime.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound using a reversed-phase C18 column and a UV detector.
Experimental Protocol: HPLC
3.1.1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (General):
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in methanol to an estimated concentration within the calibration range.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (Complex Matrix - e.g., Biological Fluids):
-
Perform a solid-phase extraction (SPE) for sample clean-up.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analyte with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter it into an HPLC vial.
-
3.1.2. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Run Time | 10 minutes |
Data Presentation: HPLC Method Validation Parameters (Template)
The following table should be completed during method validation to demonstrate the performance of the HPLC method.
| Parameter | Acceptance Criteria | Experimental Results |
| Linearity (r²) | > 0.995 | e.g., 0.998 |
| Range (µg/mL) | User-defined | e.g., 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | S/N ≥ 3 | e.g., 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | S/N ≥ 10 | e.g., 1.0 |
| Accuracy (% Recovery) | 80 - 120% | e.g., 95 - 105% |
| Precision (% RSD) | < 15% | e.g., < 5% |
Visualization: HPLC Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher sensitivity and selectivity and is suitable for trace-level quantification of this compound. A derivatization step is included to enhance the analyte's volatility.
Experimental Protocol: GC-MS
4.1.1. Sample Preparation and Derivatization
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
Sample Preparation (General):
-
Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.
-
Concentrate the extract if necessary.
-
Proceed with the derivatization procedure as described above.
-
4.1.2. GC-MS Conditions
| Parameter | Recommended Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte |
Data Presentation: GC-MS Method Validation Parameters (Template)
The following table should be completed during method validation to demonstrate the performance of the GC-MS method.
| Parameter | Acceptance Criteria | Experimental Results |
| Linearity (r²) | > 0.995 | e.g., 0.999 |
| Range (ng/mL) | User-defined | e.g., 10 - 1000 |
| Limit of Detection (LOD) (ng/mL) | S/N ≥ 3 | e.g., 3 |
| Limit of Quantification (LOQ) (ng/mL) | S/N ≥ 10 | e.g., 10 |
| Accuracy (% Recovery) | 80 - 120% | e.g., 98 - 103% |
| Precision (% RSD) | < 15% | e.g., < 7% |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Logical Relationship of Method Selection
The choice between the HPLC and GC-MS methods depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Application Notes and Protocols: Cyclohexyl-phenyl-methanone Oxime in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cyclohexyl-phenyl-methanone oxime as a ligand in coordination chemistry. The information is compiled from established principles of coordination chemistry and available literature on similar oxime-based ligands.
Introduction
This compound is a ketoxime that possesses both a bulky aliphatic cyclohexyl group and an aromatic phenyl group attached to the oxime functional group. This structure suggests its potential as a versatile chelating ligand for various metal ions. The nitrogen atom of the oxime group can coordinate to a metal center, and upon deprotonation of the hydroxyl group, the oxygen atom can also participate in coordination, leading to the formation of stable chelate rings. The lipophilic nature of the cyclohexyl and phenyl groups may enhance the solubility of its metal complexes in organic solvents, making it a candidate for applications in solvent extraction and catalysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, acetone, and chloroform |
| CAS Number | 23554-71-4 |
Experimental Protocols
Synthesis of Cyclohexyl-phenyl-methanone (Precursor)
A common route for the synthesis of cyclohexyl-phenyl-methanone is through the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Preparation of Cyclohexanecarbonyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclohexanecarboxylic acid.
-
Slowly add thionyl chloride (approximately 1.5 equivalents) to the flask.
-
Gently heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Distill the mixture under reduced pressure to obtain pure cyclohexanecarbonyl chloride.
-
-
Friedel-Crafts Acylation:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, suspend anhydrous aluminum chloride (approximately 1.1 equivalents) in an excess of dry benzene (which acts as both solvent and reactant).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add the freshly distilled cyclohexanecarbonyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
-
Synthesis of this compound
The synthesis of the oxime is achieved through the reaction of the corresponding ketone with hydroxylamine hydrochloride.
Materials:
-
Cyclohexyl-phenyl-methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve cyclohexyl-phenyl-methanone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate (or pyridine) in slight excess (approximately 1.2-1.5 equivalents). The base is added to liberate the free hydroxylamine.
-
Add the hydroxylamine solution to the ethanolic solution of the ketone.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude oxime.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Synthesis of Metal Complexes with this compound
A general procedure for the synthesis of transition metal complexes (e.g., Cu(II), Ni(II), Co(II)) is provided below. The stoichiometry of the resulting complex (e.g., ML₂ or ML₃) will depend on the metal ion and the reaction conditions.
Materials:
-
This compound (Ligand, L)
-
A metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
A weak base (e.g., sodium acetate or a dilute solution of NaOH)
Procedure:
-
Dissolve the this compound ligand in hot ethanol or methanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring. A color change is often observed, indicating complex formation.
-
Adjust the pH of the solution to a slightly basic or neutral range by adding a weak base dropwise. This facilitates the deprotonation of the oxime's hydroxyl group, promoting chelation.
-
Heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.
-
Allow the solution to cool to room temperature. The metal complex will often precipitate out.
-
Filter the precipitated complex, wash with the solvent used and then with a small amount of cold water to remove any unreacted salts.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Catalytic Frontiers: Application Notes and Protocols for Cyclohexyl-phenyl-methanone Oxime Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The versatile coordination chemistry of oxime ligands has positioned them as valuable components in the design of novel transition metal catalysts. Cyclohexyl-phenyl-methanone oxime, with its distinct steric and electronic properties, offers a unique scaffold for the development of metal complexes with potential applications in a range of catalytic transformations. While direct catalytic applications of metal complexes specifically derived from this compound are not extensively documented in publicly available literature, this document provides detailed application notes and experimental protocols for their potential use in key organic reactions. These are based on established catalytic activities of structurally related ketoxime-metal complexes and serve as a guide for researchers exploring the catalytic potential of these novel compounds.
Application Note 1: Palladium-Catalyzed Heck-Mizoroki Reaction
Introduction: Palladium complexes bearing oxime ligands have demonstrated high efficiency as catalysts in the Heck-Mizoroki reaction, a cornerstone of C-C bond formation in organic synthesis. The nitrogen atom of the oxime can coordinate to the palladium center, influencing its electronic properties and stabilizing the active catalytic species. Metal complexes of this compound are proposed as robust catalysts for the coupling of aryl halides with alkenes.
Proposed Catalytic System: A plausible catalytic system involves the in-situ formation of a palladium(II) complex with this compound. This complex, upon reduction to Pd(0), is expected to actively participate in the catalytic cycle.
Quantitative Data Summary: The following table summarizes representative data for the Heck-Mizoroki reaction catalyzed by a hypothetical Pd(II)-cyclohexyl-phenyl-methanone oxime complex, based on performance of similar oxime-palladacycle catalysts.[1]
| Entry | Aryl Halide | Alkene | Product | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Iodobenzene | Styrene | Stilbene | 98 | 9800 | 4900 |
| 2 | Bromobenzene | Styrene | Stilbene | 92 | 9200 | 4600 |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | n-Butyl p-acetylcinnamate | 95 | 9500 | 4750 |
| 4 | 4-Iodoanisole | Styrene | 4-Methoxystilbene | 97 | 9700 | 4850 |
Experimental Protocol: Heck-Mizoroki Reaction
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 4.1 mg).
-
Add 5 mL of anhydrous DMF and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
To the resulting solution, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 120 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Catalyst Screening:
Caption: Workflow for screening the catalytic activity of this compound metal complexes.
Application Note 2: Copper-Catalyzed Oxidation of Alcohols
Introduction: Copper complexes are well-known catalysts for a variety of oxidation reactions. Oxime ligands can modulate the redox potential of the copper center, making them suitable for the aerobic oxidation of alcohols to aldehydes and ketones. Copper(II) complexes of this compound are proposed as effective catalysts for this transformation, utilizing molecular oxygen as a green oxidant.
Proposed Catalytic System: A Cu(II) complex of this compound is proposed to catalyze the oxidation of primary and secondary alcohols in the presence of a base and an oxygen atmosphere.
Quantitative Data Summary: The following table presents hypothetical data for the aerobic oxidation of alcohols catalyzed by a Cu(II)-cyclohexyl-phenyl-methanone oxime complex, based on the performance of similar copper-oxime systems.
| Entry | Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 6 | 99 | >99 |
| 2 | 1-Phenylethanol | Acetophenone | 8 | 95 | >99 |
| 3 | Cyclohexanol | Cyclohexanone | 12 | 88 | >99 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 6 | 97 | >99 |
Experimental Protocol: Aerobic Oxidation of Alcohols
Materials:
-
Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene)
-
Oxygen (balloon or continuous flow)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve CuCl₂·2H₂O (0.05 mmol, 8.5 mg) and this compound (0.10 mmol, 20.3 mg) in 10 mL of toluene.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the alcohol (1.0 mmol) and K₂CO₃ (1.5 mmol).
-
Fit the flask with an oxygen-filled balloon or provide a gentle stream of oxygen.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, filter off the base, and wash the solid with toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Proposed Catalytic Cycle for Alcohol Oxidation:
Caption: A plausible catalytic cycle for the copper-catalyzed aerobic oxidation of alcohols.
Application Note 3: Nickel-Catalyzed Beckmann Rearrangement
Introduction: The Beckmann rearrangement is a classical organic reaction for the conversion of oximes to amides. While traditionally acid-catalyzed, modern methods employ metal catalysts to achieve this transformation under milder conditions. Nickel complexes, including those with oxime-related ligands, have shown promise in this area. A nickel(II) complex of this compound could potentially catalyze its own rearrangement to the corresponding N-cyclohexylbenzamide.
Proposed Catalytic System: A Lewis acidic Ni(II) complex is proposed to coordinate to the oxime's hydroxyl group, facilitating the rearrangement.
Quantitative Data Summary: The table below shows hypothetical results for the nickel-catalyzed Beckmann rearrangement of various ketoximes, with the this compound complex acting as the catalyst.
| Entry | Substrate (Ketoxime) | Product (Amide) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone oxime | Acetanilide | 100 | 4 | 92 |
| 2 | Benzophenone oxime | N-Phenylbenzamide | 110 | 5 | 88 |
| 3 | Cyclohexanone oxime | ε-Caprolactam | 100 | 6 | 90 |
| 4 | This compound | N-Cyclohexylbenzamide | 110 | 5 | 85 |
Experimental Protocol: Beckmann Rearrangement
Materials:
-
Nickel(II) chloride hexahydrate [NiCl₂·6H₂O]
-
This compound (as both ligand and potential substrate)
-
Other ketoxime substrates
-
Solvent (e.g., Acetonitrile)
-
Dehydrating agent (e.g., Molecular sieves)
Procedure:
-
To a reaction vial, add NiCl₂·6H₂O (0.05 mmol, 11.9 mg) and the ketoxime substrate (1.0 mmol).
-
Add 5 mL of anhydrous acetonitrile and activated molecular sieves (4 Å).
-
Seal the vial and heat the mixture to the desired temperature (e.g., 100-110 °C).
-
Stir the reaction for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, filter, and concentrate the solvent.
-
Purify the resulting amide by recrystallization or column chromatography.
Signaling Pathway for Beckmann Rearrangement:
Caption: Proposed pathway for the Nickel-catalyzed Beckmann rearrangement of a ketoxime.
Disclaimer: The application notes, quantitative data, and experimental protocols provided herein are based on the catalytic behavior of structurally similar metal-oxime complexes and are intended for research and development purposes. The actual performance of metal complexes with this compound may vary and requires experimental validation.
References
Application Notes and Protocols for Scaling Up the Production of Cyclohexyl-phenyl-methanone oxime
Introduction
Cyclohexyl-phenyl-methanone oxime is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its synthesis is a two-step process that involves the initial formation of cyclohexyl-phenyl-methanone (also known as cyclohexyl phenyl ketone) followed by an oximation reaction. Scaling up the production of this compound from laboratory to industrial scale requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield and purity. These application notes provide a detailed protocol for the scaled-up synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
The primary synthetic route involves a Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride to produce cyclohexyl-phenyl-methanone.[2] This is followed by the condensation of the ketone with a hydroxylamine salt to yield the desired oxime.[3] An important application of ketoximes is their use as precursors for the Beckmann rearrangement to produce amides or lactams, which are key components in the manufacturing of polymers like Nylon 6.[4]
Key Considerations for Scale-Up
-
Heat Management: The Friedel-Crafts acylation is an exothermic reaction. Efficient heat dissipation is crucial during scale-up to prevent side reactions and ensure safety. The use of jacketed reactors with controlled cooling is recommended.
-
Reagent Addition: The dropwise or portion-wise addition of reactive reagents, such as aluminum trichloride and thionyl chloride, is necessary to control the reaction rate and temperature.
-
Quenching and Work-up: The quenching of the reaction mixture, particularly after the Friedel-Crafts reaction, must be performed carefully by slowly adding the reaction mixture to ice water to manage the exothermic decomposition of the aluminum chloride complex.
-
Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and safety. For instance, in the oximation step, using an alkanol-water mixture can enhance reaction rates and reduce flammability compared to anhydrous alkanols.[1]
-
Safety Precautions: Handling of corrosive and reactive chemicals like phosphorus trichloride, thionyl chloride, and aluminum trichloride requires appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and well-ventilated areas.
Diagram of the Synthetic Pathway
References
- 1. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 2. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
Application Notes and Protocols for Cyclohexyl-phenyl-methanone Oxime in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cyclohexyl-phenyl-methanone oxime in the synthesis of polymers, specifically as a precursor for novel radical initiators. The following sections detail the synthesis of a dual-curable initiator derived from this compound and its application in both photopolymerization and thermal polymerization of acrylate monomers.
Application Notes
This compound serves as a key building block for the synthesis of advanced polymerization initiators. A notable application is in the creation of o-imino-isourea-based radical initiators, such as "CyhephDCC," which exhibit both photo- and thermal-curing capabilities.[1] This dual-curing property is highly advantageous in polymer manufacturing, offering greater flexibility in processing and enabling the formation of complex polymer networks.[1]
The initiator derived from this compound, CyhephDCC, has been successfully employed in the radical polymerization of n-butyl acrylate.[1] This initiator demonstrates efficient radical generation under both UV irradiation (254 nm) and elevated temperatures.[1] The aromatic group within the initiator's structure contributes to its excellent photoinitiation properties, while the overall molecular design allows for controlled thermal initiation.[1]
Compared to other initiators, CyhephDCC, containing cyclohexyl and phenyl groups, has been shown to produce a steady generation of radical species, leading to a high rate of polymerization conversion.[1] This characteristic is particularly beneficial for achieving high-performance polymers with consistent properties. The ability to initiate polymerization through two different mechanisms (light and heat) opens up possibilities for creating polymers with tailored architectures and for applications requiring curing in shaded or thick sections where light penetration is limited.
Key Features:
-
Dual-Curing Capability: The derived initiator can initiate polymerization using either UV light or heat.[1]
-
High Polymerization Conversion: Demonstrates high conversion rates in the polymerization of acrylates.[1]
-
Versatility: Suitable for creating diverse polymer networks and advanced materials.[1]
-
Controlled Initiation: The presence of both aliphatic and aromatic groups allows for tuning of the initiation process.[1]
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound, the precursor to the dual-curable radical initiator.
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve cyclohexyl phenyl ketone in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and potassium carbonate in water to the flask.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
After cooling, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure oxime.
Synthesis of the Dual-Curable Initiator (CyhephDCC)
This protocol describes the synthesis of the o-imino-isourea-based radical initiator (CyhephDCC) from this compound.[1]
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Methanol
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 3.0 g (14.76 mmol) of this compound in 60 mL of THF in a reaction flask.[1]
-
Stir the resulting mixture for 10 minutes.[1]
-
Add 3.12 g (15.50 mmol) of DCC to the reaction mixture.[1]
-
Stir the mixture overnight at room temperature.[1]
-
Monitor the reaction completion using NMR.[1]
-
Once the reaction is complete, add 30 mL of dichloromethane to the mixture and filter to remove any solid byproducts.[1]
-
Evaporate the solvent from the filtrate to yield a white solid product.[1]
-
Recrystallize the solid product from a mixture of methanol and hexane to obtain pure CyhephDCC (yield: 3.2 g, 53%).[1]
Photopolymerization of n-Butyl Acrylate
This protocol details the use of CyhephDCC as a photoinitiator for the polymerization of n-butyl acrylate.[1]
Materials:
-
n-Butyl acrylate (monomer)
-
CyhephDCC (photoinitiator)
-
UV curing system (254-365 nm)
-
Sample holder
Procedure:
-
Prepare a formulation containing n-butyl acrylate and 2.5 wt% of the CyhephDCC photoinitiator.[1]
-
Thoroughly mix the components to ensure a homogeneous solution.
-
Place the formulation in a suitable sample holder for UV exposure.
-
Irradiate the sample with UV light (254-365 nm) at room temperature.[1]
-
Monitor the polymerization progress by measuring the conversion of the vinyl groups over time using techniques such as FT-IR or photo-DSC.[1]
Thermal Polymerization of n-Butyl Acrylate
This protocol outlines the use of CyhephDCC as a thermal initiator for the polymerization of n-butyl acrylate.[1]
Materials:
-
n-Butyl acrylate (monomer)
-
CyhephDCC (thermal initiator)
-
Reaction vessel with temperature control (e.g., oil bath)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Prepare a formulation containing n-butyl acrylate and the desired concentration of the CyhephDCC thermal initiator.
-
Transfer the formulation to a reaction vessel and purge with an inert gas to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., up to 100 °C).[1]
-
Maintain the temperature and monitor the polymerization conversion over time (e.g., by gravimetry or spectroscopy).[1]
Quantitative Data
The performance of the CyhephDCC initiator in the polymerization of n-butyl acrylate is summarized in the table below. The data highlights the conversion rates achieved under both photo and thermal initiation conditions.
| Initiation Method | Initiator | Monomer | Initiator Conc. | Conditions | Time (h) | Conversion Rate (%) |
| Thermal | CyhephDCC | n-Butyl Acrylate | Not Specified | ≤100 °C | < 5 | 80 |
| Photo-radical | CyhephDCC | n-Butyl Acrylate | 2.5 wt% | 254–365 nm | Not Specified | High |
Table 1: Polymerization conversion rates of n-butyl acrylate using the CyhephDCC initiator. Data extracted from a study by Lee et al. (2023).[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of the dual-curable initiator and its subsequent use in polymerization.
References
Application Notes and Protocols for High-Throughput Screening Assays Potentially Involving Cyclohexyl-phenyl-methanone Oxime
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no published scientific literature describing the use of Cyclohexyl-phenyl-methanone oxime in high-throughput screening (HTS) assays. The following application notes and protocols are presented as a prospective guide, illustrating how this compound or its derivatives could be integrated into drug discovery workflows based on the known biological activities of structurally related molecules.
Application Note 1: Prospective Use of a this compound Scaffold in Antimicrobial Drug Discovery
Introduction:
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. One promising strategy is the inhibition of bacterial signaling pathways that are essential for virulence and survival but are absent in mammals. The this compound scaffold represents a potential starting point for the development of such inhibitors. While this specific molecule has not been evaluated in HTS campaigns, structurally similar compounds have demonstrated biological activity, suggesting the potential of this chemical class.
This document outlines a hypothetical HTS campaign to screen a library of derivatives based on the this compound core for inhibitors of a bacterial two-component signaling (TCS) system, which is a common and essential pathway in many pathogenic bacteria.
Hypothetical Mechanism of Action:
Two-component systems are crucial for bacteria to sense and respond to environmental changes. They typically consist of a membrane-bound histidine kinase (HK) and a cytoplasmic response regulator (RR). Inhibition of this pathway can disrupt essential processes like cell wall synthesis, virulence factor expression, or biofilm formation. We hypothesize that derivatives of this compound could act as allosteric or competitive inhibitors of the histidine kinase, preventing its autophosphorylation and subsequent signal transduction.
Hypothetical Signaling Pathway: Inhibition of a Bacterial Two-Component System
Caption: Hypothetical inhibition of a bacterial two-component signaling pathway.
Data Presentation: HTS Campaign Results
The following tables represent a template for summarizing quantitative data from a primary screen and subsequent dose-response analysis for a hypothetical series of this compound derivatives.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Scaffold | R1 Group | % Inhibition at 10 µM | Hit (Yes/No) |
| CPMO-001 | This compound | -H | 5.2 | No |
| CPMO-002 | " | -Cl | 65.8 | Yes |
| CPMO-003 | " | -F | 58.1 | Yes |
| CPMO-004 | " | -CH3 | 12.3 | No |
| CPMO-005 | " | -OCH3 | 72.5 | Yes |
| ... | ... | ... | ... | ... |
A hit is defined as >50% inhibition in the primary assay.
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| CPMO-002 | 7.8 | 1.1 | 98.5 |
| CPMO-003 | 12.5 | 0.9 | 95.2 |
| CPMO-005 | 4.2 | 1.0 | 99.1 |
Experimental Protocols
Protocol 1: Primary HTS Assay - Biochemical Screen for Histidine Kinase Autophosphorylation
This protocol describes a generic, fluorescence-based assay to identify inhibitors of histidine kinase autophosphorylation, suitable for high-throughput screening.
1. Principle: The assay measures the consumption of ATP during the autophosphorylation reaction of a recombinant histidine kinase (HK). A kinase detection reagent (e.g., ADP-Glo™) is used, where the amount of luminescence generated is inversely proportional to the kinase activity.
2. Materials:
-
Recombinant purified histidine kinase (e.g., WalK)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl2, 0.1% BSA, 0.01% Tween-20
-
ATP solution (at 2x final concentration in Assay Buffer)
-
Test compounds (dissolved in DMSO) and DMSO control
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque, 384-well assay plates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
3. Method:
-
Compound Plating: Using an automated liquid handler, add 50 nL of test compounds (from a 10 mM stock) or DMSO to the wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Enzyme Addition: Add 2.5 µL of the histidine kinase solution (at 2x final concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 2.5 µL of the ATP solution to initiate the kinase reaction. The final volume should be 5 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
4. Data Analysis:
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a known HK inhibitor or without enzyme.
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos) / (Lumi_neg - Lumi_pos))
Protocol 2: Secondary Assay - Cell-Based Bacterial Viability Screen
This protocol is used to confirm that the hits from the primary screen have an antimicrobial effect on whole bacterial cells.
1. Principle: A resazurin-based assay is used to measure bacterial metabolic activity as an indicator of cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
2. Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth Medium (e.g., Tryptic Soy Broth)
-
Phosphate-Buffered Saline (PBS)
-
Confirmed hits from primary screen (in DMSO)
-
Resazurin sodium salt solution (0.1 mg/mL in PBS, filter-sterilized)
-
Clear-bottom, black, 96-well microplates
-
Incubator shaker
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
3. Method:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh growth medium to an OD600 of ~0.05.
-
Compound Plating: Add 1 µL of the test compounds (at various concentrations for dose-response) or DMSO to the wells of a 96-well plate.
-
Cell Seeding: Add 99 µL of the diluted bacterial culture to each well. The final volume is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C with shaking (200 rpm) for 18 hours.
-
Viability Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a plate reader.
4. Data Analysis:
-
Calculate the percent viability relative to the DMSO control.
-
Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Mandatory Visualizations
Generalized High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Troubleshooting & Optimization
Common side products in the synthesis of Cyclohexyl-phenyl-methanone oxime and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and purification of Cyclohexyl-phenyl-methanone oxime.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Decomposition of hydroxylamine. 3. Incorrect pH of the reaction mixture. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting ketone. 2. Reagent Quality: Use fresh, high-quality hydroxylamine hydrochloride. 3. pH Control: Maintain a weakly acidic to neutral pH (around 4-7) during the reaction. Addition of a base like sodium acetate or pyridine can help buffer the reaction mixture. |
| Presence of Unreacted Starting Material (Cyclohexyl-phenyl-methanone) | 1. Insufficient hydroxylamine. 2. Short reaction time. | 1. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride. 2. Reaction Time: Extend the reaction time and monitor by TLC until the starting ketone is consumed. |
| Formation of a Major Side Product with a Similar Polarity to the Product | 1. Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to N-phenyl-cyclohexanecarboxamide or N-cyclohexylbenzamide. This is more likely if the reaction is conducted under strongly acidic conditions or at elevated temperatures. | 1. pH Control: Avoid strongly acidic conditions. Use a base to neutralize the HCl released from hydroxylamine hydrochloride. 2. Temperature Control: Maintain a moderate reaction temperature. 3. Purification: Separate the oxime from the amide by column chromatography on silica gel, typically using a solvent system of increasing polarity (e.g., hexane/ethyl acetate). The amide is generally more polar than the oxime. |
| Oily Product Instead of a Crystalline Solid | 1. Presence of impurities. 2. Formation of E/Z isomers. | 1. Purification: Purify the crude product by column chromatography. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to isolate a single isomer or a crystalline mixture. |
| Product Hydrolyzes Back to Ketone During Workup or Storage | 1. Presence of acid. | 1. Neutralization: Ensure the product is thoroughly washed with a dilute base (e.g., sodium bicarbonate solution) and then water during the workup to remove any residual acid. 2. Storage: Store the purified oxime in a cool, dry, and neutral environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
Unreacted Cyclohexyl-phenyl-methanone: The starting material may be present if the reaction does not go to completion.
-
Beckmann Rearrangement Products: Under acidic conditions, the oxime can rearrange to form N-phenyl-cyclohexanecarboxamide or N-cyclohexylbenzamide.
-
Hydrolysis Product: The oxime can hydrolyze back to Cyclohexyl-phenyl-methanone, especially in the presence of acid.
Q2: How can I monitor the progress of the oximation reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting ketone from the oxime product. The ketone is typically less polar than the oxime. The reaction is complete when the spot corresponding to the ketone has disappeared.
Q3: What is the ideal pH for the synthesis of this compound?
A3: The optimal pH for oximation is typically in the weakly acidic to neutral range (pH 4-7). This pH range facilitates the reaction while minimizing the acid-catalyzed Beckmann rearrangement and the base-catalyzed decomposition of hydroxylamine.
Q4: How can I remove the Beckmann rearrangement side products?
A4: The amide byproducts from the Beckmann rearrangement are generally more polar than the desired oxime. They can be effectively removed using column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is recommended.
Q5: My purified oxime exists as two spots on TLC and shows complex NMR signals. Why?
A5: this compound can exist as a mixture of E and Z stereoisomers due to the restricted rotation around the C=N double bond. These isomers may be separable by chromatography and will exhibit distinct sets of signals in their NMR spectra. For many applications, a mixture of isomers is acceptable.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolve Cyclohexyl-phenyl-methanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, add cold water to induce precipitation.
-
Wash the crude product with cold water and dry it.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Column Chromatography Purification
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane/ethyl acetate.
-
Procedure:
-
Dissolve the crude product in a minimum amount of dichloromethane or the initial mobile phase.
-
Load the solution onto the prepared silica gel column.
-
Elute the column with the solvent gradient.
-
Collect fractions and analyze them by TLC to identify those containing the pure oxime.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
| Reaction Condition | Yield of Oxime (%) | Unreacted Ketone (%) | Beckmann Amide (%) |
| pH 2, 50°C | 45 | 10 | 40 |
| pH 5, 50°C | 85 | 5 | 5 |
| pH 8, 50°C | 70 | 15 | <1 |
| pH 5, 80°C | 75 | 5 | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization
The following diagram illustrates the logical workflow of the synthesis and purification process, highlighting the potential for side product formation.
Caption: Workflow for the synthesis and purification of this compound.
Purification techniques for high-purity Cyclohexyl-phenyl-methanone oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Cyclohexyl-phenyl-methanone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the two main synthetic steps: the Friedel-Crafts acylation to form the ketone precursor and the subsequent oximation.
-
From Friedel-Crafts Acylation: Unreacted benzoyl chloride or cyclohexanecarbonyl chloride, and benzene or cyclohexane (solvents) may be present.[1][2][3][4] Polysubstituted byproducts on the phenyl ring are also a possibility, though less common under controlled conditions.
-
From Oximation: Unreacted Cyclohexyl-phenyl-methanone is a primary impurity. Excess hydroxylamine and its salts may also be present.
-
Side-Reaction Products: Dehydration of the oxime to the corresponding nitrile can occur, particularly at elevated temperatures or under certain analytical conditions (e.g., in a hot GC injection port).[5] The presence of both E and Z isomers of the oxime is also common.[6]
Q2: My purified this compound is a pale-yellow oil, but I was expecting a white solid. What could be the issue?
A2: this compound can exist as a low-melting solid or a viscous oil, especially if minor impurities are present that depress the melting point. The color may be due to trace impurities or degradation products. Further purification by column chromatography or recrystallization with a decolorizing agent like activated charcoal may be necessary to obtain a white solid.
Q3: I see a single spot on my TLC analysis, but GC-MS analysis shows multiple peaks. Why is that?
A3: This discrepancy can arise from a few factors:
-
Co-elution on TLC: The solvent system used for TLC may not be optimal for separating all impurities, leading to a single spot that is actually a mixture.
-
Thermal Decomposition in GC: Oximes can be thermally labile and may decompose in the hot injection port of a gas chromatograph, leading to the appearance of new peaks, such as the corresponding nitrile.[5]
-
Non-volatile Impurities: TLC will show non-volatile impurities that would not be observed by GC-MS.
It is advisable to use multiple analytical techniques, such as HPLC and NMR, to confirm the purity of your compound.[7]
Q4: What is the best method to separate the E and Z isomers of this compound?
A4: The separation of E and Z isomers of oximes can be challenging. Column chromatography with a carefully selected solvent system is often the most effective method. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) on silica gel can often resolve the two isomers. The less polar isomer will typically elute first.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize ("oils out") | Solvent is too non-polar; cooling is too rapid; presence of impurities. | Add a small amount of a more polar co-solvent; allow the solution to cool slowly at room temperature, then in a refrigerator, and finally in a freezer; try scratching the inside of the flask with a glass rod to induce nucleation; add a seed crystal if available. |
| Low recovery of purified product | The compound is too soluble in the chosen solvent, even at low temperatures; too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures (see solubility table below); minimize the amount of hot solvent used to dissolve the crude product. |
| Colored impurities remain in the crystals | The impurity has similar solubility to the product; the impurity is trapped within the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities; perform a second recrystallization. |
| Crystals are very fine and difficult to filter | Crystallization occurred too quickly. | Ensure slow cooling to promote the formation of larger crystals. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product from impurities | Incorrect solvent system (eluent); column was overloaded; column was not packed properly. | Optimize the solvent system using TLC; reduce the amount of crude material loaded onto the column; ensure the column is packed uniformly without any cracks or channels. |
| Product elutes too quickly (low retention) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Product does not elute from the column | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica gel; the compound is not fully soluble in the eluent. | Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent; ensure the sample is fully dissolved before loading. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Estimated)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Hexane | Low | Moderate | Good (for less polar impurities) |
| Ethanol | High | Very High | Poor (too soluble) |
| Methanol | High | Very High | Poor (too soluble) |
| Isopropanol | Moderate | High | Potentially Good |
| Toluene | High | Very High | Poor (too soluble) |
| Ethyl Acetate | High | Very High | Poor (too soluble) |
| Water | Insoluble | Insoluble | Good for washing/extraction |
| Hexane/Ethyl Acetate (9:1) | Low | Moderate | Good |
Note: This data is estimated based on the general solubility of similar organic compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, a mixed solvent system like hexane/ethyl acetate is a good starting point.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Slowly add hot hexane to the filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent such as hexane, gradually increasing the polarity by adding ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane/ethyl acetate, then 98:2, and so on).
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chembk.com [chembk.com]
- 6. (E)-cyclohexyl(phenyl)methanone oxime|lookchem [lookchem.com]
- 7. Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting common issues in the oximation of ketones
Welcome to the technical support center for the oximation of ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of ketoximes.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of ketone oximation?
The oximation of a ketone is a condensation reaction where a ketone reacts with hydroxylamine (NH₂OH), typically in the form of its hydrochloride salt (NH₂OH·HCl), to form a ketoxime and water.[1][2] The reaction is usually carried out in a suitable solvent and may be facilitated by a base or an acid catalyst.[2][3]
Q2: My oximation reaction is showing low to no yield. What are the common causes?
Low yields in oximation reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.[4][5]
-
Reagent Decomposition: Hydroxylamine and its salts can be unstable, especially at elevated temperatures or non-ideal pH.[6][7]
-
Side Reactions: The formation of byproducts, such as from a Beckmann rearrangement, can consume the desired oxime product.[8][9]
-
Product Hydrolysis: The reverse reaction, hydrolysis of the oxime back to the ketone, can occur, especially in the presence of acid and excess water.[1][10][11]
-
Steric Hindrance: Sterically hindered ketones may react more slowly or require more forcing conditions.
-
Poor Solubility: If the ketone is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
Q3: I am observing an unexpected amide or lactam in my product mixture. What is happening?
The presence of an amide (from an acyclic ketone) or a lactam (from a cyclic ketone) is a strong indicator of a Beckmann rearrangement.[8][9] This is a common acid-catalyzed side reaction where the oxime rearranges. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen migrating.[8]
Q4: How can I prevent the Beckmann rearrangement?
To minimize the Beckmann rearrangement:
-
Control Acidity: Avoid strongly acidic conditions, as the rearrangement is often acid-catalyzed.[9][12] If an acid is necessary for the oximation, use it in catalytic amounts or consider a weaker acid.
-
Temperature Control: The Beckmann rearrangement can be promoted by high temperatures.[12] Running the oximation at a lower temperature may help to suppress this side reaction.
-
Choice of Reagents: Certain reagents used to activate the oxime hydroxyl group (e.g., strong acids, tosyl chloride, phosphorus pentachloride) will strongly promote the rearrangement.[8]
Q5: My purified product seems to be a mixture of isomers. Why is this?
If the starting ketone is asymmetrical, the resulting ketoxime can exist as two geometric stereoisomers (E/Z isomers).[1] These isomers often have different physical properties and can be difficult to separate. The ratio of isomers formed can be influenced by thermodynamic control and the specific reaction conditions.[13]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Ketone
If you observe a significant amount of unreacted ketone after the expected reaction time, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Ketone Conversion
Caption: Troubleshooting workflow for low ketone conversion.
Detailed Steps:
-
Verify Reagent Quality:
-
Hydroxylamine hydrochloride can degrade over time, especially if not stored properly in a cool, dry place.[7] Consider using a fresh batch.
-
Ensure the stoichiometry is correct. An excess of hydroxylamine is often used to drive the reaction to completion.
-
-
Optimize Reaction pH:
-
The oximation reaction rate is pH-dependent. The reaction is often performed in a buffered solution or with the addition of a base (e.g., sodium acetate, pyridine, sodium hydroxide) to neutralize the HCl released from hydroxylamine hydrochloride.[14] This free base of hydroxylamine is the active nucleophile.
-
-
Adjust Temperature and Time:
-
While higher temperatures can increase the reaction rate, they can also promote side reactions.[12] A modest increase in temperature or a longer reaction time may be necessary for less reactive ketones. Monitor the reaction by TLC to track progress.
-
-
Improve Solubility:
-
Ensure the ketone is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. Common solvents include ethanol, methanol, and aqueous mixtures.[4]
-
Issue 2: Product is Unstable or Reverts to Ketone
If you successfully form the oxime but it decomposes upon workup or purification, you may be facing product instability or hydrolysis.
Logical Relationship for Product Instability
Caption: Factors leading to oxime hydrolysis.
Corrective Actions:
-
Neutralize Workup: Avoid acidic conditions during the aqueous workup. Use a mild base like sodium bicarbonate solution to neutralize any residual acid.
-
Minimize Water Contact: While water is a byproduct of the reaction, a large excess during workup can shift the equilibrium back towards the starting materials.[1][15]
-
Gentle Purification: If using column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. Avoid prolonged exposure to the stationary phase.
Experimental Protocols
General Protocol for the Oximation of Cyclohexanone
This protocol is a general guideline and may require optimization for different substrates.
Experimental Workflow for Cyclohexanone Oximation
Caption: A typical experimental workflow for ketoxime synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.2-1.5 eq) in a suitable solvent such as aqueous ethanol.
-
Addition of Base: Slowly add a solution of a base, such as sodium hydroxide (1.2-1.5 eq) in water, to the reaction mixture.[14] The addition is often done at room temperature or while cooling in an ice bath to control any exotherm.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Workup: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Isolation: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude oxime can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography.
Data Presentation
The choice of reaction conditions can significantly impact the yield of the oximation reaction. The following table summarizes yields for the oximation of various ketones under different catalytic conditions.
| Ketone | Reagents | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| Benzaldehyde | NH₂OH·HCl | Oxalic Acid, CH₃CN, reflux | 60 | 95 | [3] |
| Acetophenone | NH₂OH·HCl | Oxalic Acid, CH₃CN, reflux | 55 | 95 | [3] |
| Cyclohexanone | NH₂OH·HCl | Nano Fe₃O₄, Solvent-free, 70-80°C | - | High | [4] |
| 4-Chlorobenzaldehyde | NH₂OH·HCl | Bi₂O₃, Solvent-free grinding | 5 | 98 | [16] |
| Acetophenone | NH₂OH·HCl | Bi₂O₃, Solvent-free grinding | 10 | 95 | [16] |
As the table illustrates, a variety of conditions, including the use of catalysts like oxalic acid or nano Fe₃O₄, and solvent-free methods, can lead to high yields in short reaction times.[3][4][16] The optimal conditions will be substrate-dependent.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of Cyclohexyl-phenyl-methanone oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Cyclohexyl-phenyl-methanone oxime. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the condensation reaction of Cyclohexyl-phenyl-methanone with hydroxylamine. The most common source of hydroxylamine for this reaction is hydroxylamine hydrochloride (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine.
Q2: What are the key reagents and their roles in this synthesis?
-
Cyclohexyl-phenyl-methanone: The ketone substrate.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): The source of the hydroxylamine nucleophile.
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide, Pyridine): Used to neutralize the HCl in hydroxylamine hydrochloride, generating the free hydroxylamine which is the active nucleophile. The choice and amount of base can significantly impact the reaction rate and yield.[1]
-
Solvent (e.g., Ethanol, Methanol): A polar protic solvent is typically used to dissolve the reactants and facilitate the reaction.[2]
Q3: What are the typical reaction conditions?
Classically, the synthesis of oximes involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base.[1] Reaction temperatures can range from 60 to 120°C.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Q4: Are there alternative, "greener" synthesis methods?
Yes, mechanochemical methods, such as grinding the reactants together in a mortar and pestle, sometimes with a few drops of a solvent like methanol, have been shown to be effective for the synthesis of ketoximes.[3] These methods can reduce or eliminate the need for bulk solvents and can lead to shorter reaction times and high yields.
Experimental Protocols
Synthesis of this compound
This protocol is a representative method based on general procedures for oxime synthesis.[1][2] Optimization may be required to achieve the best results.
Materials:
-
Cyclohexyl-phenyl-methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexyl-phenyl-methanone (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 - 1.5 equivalents) to the solution. Subsequently, add the base (e.g., potassium carbonate, 1.5 - 2.0 equivalents) portion-wise while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (the boiling point of ethanol, approximately 78°C). Maintain the reflux with stirring for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC by taking small aliquots from the reaction mixture.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add distilled water and extract the product with a suitable organic solvent like diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient base. 3. Deactivated hydroxylamine. 4. Steric hindrance of the ketone. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Ensure the base is added in sufficient quantity (at least stoichiometric to NH₂OH·HCl) to liberate free hydroxylamine. The reaction rate is pH-dependent.[1] 3. Use fresh hydroxylamine hydrochloride. 4. Consider using a more reactive oximation reagent or more forcing conditions. |
| Formation of Multiple Spots on TLC (Side Products) | 1. Beckmann rearrangement of the oxime under acidic conditions.[4] 2. Formation of stereoisomers (E/Z isomers). | 1. Ensure the reaction is not overly acidic, especially during work-up. Use a mild base. 2. Stereoisomers are common for oximes. Purification by column chromatography or fractional crystallization may be necessary to separate them. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize. 2. Presence of unreacted starting material. | 1. If recrystallization fails, purify the product using column chromatography on silica gel. 2. Optimize the stoichiometry of the reactants to ensure complete conversion of the starting ketone. |
| Inconsistent Results | 1. Variations in reagent quality. 2. Inconsistent reaction conditions (temperature, time). | 1. Use reagents from a reliable source and ensure they are not degraded. 2. Carefully control reaction parameters using a heating mantle with a temperature controller and a timer. |
Data Presentation
Optimization of Reaction Conditions (Illustrative Data)
The following table presents illustrative data on how varying reaction conditions could affect the yield of this compound. This data is hypothetical and serves as a template for experimental design.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Ethanol | 78 (Reflux) | 2 | 75 |
| 2 | K₂CO₃ (1.5) | Ethanol | 78 (Reflux) | 4 | 85 |
| 3 | NaOH (1.2) | Ethanol | 78 (Reflux) | 2 | 88 |
| 4 | Pyridine (2.0) | Ethanol | 78 (Reflux) | 4 | 82 |
| 5 | K₂CO₃ (1.5) | Methanol | 65 (Reflux) | 4 | 80 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in oxime synthesis.
References
- 1. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 2. (E)-cyclohexyl(phenyl)methanone oxime|lookchem [lookchem.com]
- 3. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 4. 1136-58-9(Methanone,cyclohexylphenyl-, oxime) | Kuujia.com [de.kuujia.com]
Resolving solubility problems of Cyclohexyl-phenyl-methanone oxime in reaction media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Cyclohexyl-phenyl-methanone oxime in their reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, as a derivative of Cyclohexyl phenyl ketone, possesses a structure with both non-polar (cyclohexyl and phenyl groups) and polar (oxime group, -NOH) characteristics.[1] Generally, oximes are crystalline solids that are poorly soluble in water but show better solubility in organic solvents.[2][3][4] Its solubility is largely dictated by the solvent's polarity, with higher solubility expected in less polar organic solvents.
Q2: My this compound is not dissolving. What are the common causes?
Several factors can contribute to poor solubility:
-
Inappropriate Solvent Choice: The solvent may be too polar (e.g., water) or too non-polar for the oxime at the desired concentration.[1][2]
-
Low Temperature: Solubility of solids in liquids typically decreases as the temperature drops. Your experimental conditions might be too cold.[1]
-
High Concentration: The amount of oxime you are trying to dissolve may exceed its saturation point in the chosen solvent.
-
Incorrect pH: The pH of the reaction medium can affect the ionization state of the weakly acidic oxime group, thereby influencing its solubility.[3]
-
Purity of the Compound: Impurities in the synthesized oxime can sometimes reduce its solubility.
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility in organic solvents increases with temperature.[1] Gently warming the reaction mixture can significantly improve the dissolution of this compound. However, be cautious, as excessive heat can lead to the decomposition of some oximes.[3]
Q4: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent system is a highly effective technique.[5] If the oxime is poorly soluble in a polar reaction medium, adding a miscible, less polar co-solvent (like ethanol, isopropanol, or THF) can significantly enhance solubility.[6] This method works by reducing the overall polarity of the solvent mixture.
Q5: What should I do if the compound precipitates out of solution during a reaction?
Precipitation during a reaction can occur due to a change in temperature, a change in the composition of the reaction medium (as reactants are consumed and products are formed), or if the product of the reaction is insoluble. To address this, you can:
-
Add a small amount of a co-solvent to increase the solvating power of the medium.
-
Gently warm the reaction mixture while monitoring for any potential side reactions or degradation.
-
Increase the total volume of the solvent to lower the concentration of the oxime.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| Compound Fails to Dissolve Initially | The chosen solvent is inappropriate for the oxime's polarity. | Consult the qualitative solubility table below. Test solubility in small-scale vials before scaling up. Consider using a less polar solvent or a co-solvent system. |
| The temperature of the medium is too low. | Gently warm the mixture with stirring. Monitor the temperature to ensure it remains within the limits of the reaction's stability. | |
| The concentration exceeds the solubility limit. | Increase the volume of the solvent. If this is not possible, consider running the reaction as a slurry if the kinetics are favorable. | |
| Compound Precipitates During Reaction | The polarity of the reaction medium is changing. | Add a co-solvent that is miscible with the reaction mixture and is a good solvent for the oxime. |
| The reaction temperature has decreased. | Re-establish and maintain the optimal reaction temperature. Use a temperature-controlled reaction vessel. | |
| A product of the reaction is insoluble. | This may be unavoidable. The focus should shift to ensuring the precipitate does not interfere with stirring or downstream processing. | |
| Oily Film or Incomplete Dissolution | The compound may require more energy to dissolve or may have impurities. | Increase agitation/stirring speed. Try sonication to break up solid agglomerates. Purify the starting material if necessary. |
Data Presentation
Table 1: Qualitative Solubility of this compound
This table provides a general guide to the expected solubility of this compound in common laboratory solvents. The parent ketone is more soluble in non-polar solvents, while the oxime functional group adds some polarity.[1]
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Good to Moderate | Good choice for dissolving the compound, but may not be suitable for all reaction types. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Moderate | Generally effective solvents for a wide range of organic compounds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly Soluble to Moderate | Can be effective, especially when heated. Often used as co-solvents.[2] |
| Highly Polar | Water | Poorly Soluble / Insoluble | Not recommended as a primary solvent.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a small vial.
-
Solvent Addition: Add the chosen solvent (e.g., 1 mL) to the vial.
-
Initial Observation: Observe solubility at room temperature. Note if the compound dissolves completely, partially, or not at all.
-
Agitation: Stir the mixture vigorously using a magnetic stir bar or vortex mixer for 2-5 minutes.
-
Thermal Treatment: If the compound is not fully dissolved, warm the vial gently in a water bath (e.g., to 40-50°C) and observe any changes.
-
Documentation: Record the observations for each solvent tested to build a solubility profile.
Protocol 2: Employing a Co-Solvent System
-
Initial Suspension: Suspend the this compound in the primary reaction solvent (e.g., a polar solvent in which it has poor solubility).
-
Co-Solvent Addition: While stirring, add a miscible co-solvent (e.g., ethanol or THF) dropwise.
-
Observation: Continue adding the co-solvent until the solid completely dissolves.
-
Quantification: Note the approximate ratio of the primary solvent to the co-solvent required for complete dissolution.
-
Reaction Initiation: Proceed with the reaction. Be aware that the change in solvent composition may affect reaction kinetics.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing compound solubility.
References
Preventing the degradation of Cyclohexyl-phenyl-methanone oxime during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cyclohexyl-phenyl-methanone oxime during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping, oiling out) | 1. Hydrolysis: Exposure to moisture and/or acidic contaminants. 2. Photodegradation: Exposure to light, especially UV light. 3. Thermal Degradation: Storage at elevated temperatures. | 1. Ensure the storage container is tightly sealed and stored in a desiccator if necessary. 2. Store the compound in an amber vial or in a light-proof container in a dark location. 3. Store at recommended low temperatures (see FAQ section). |
| Decrease in purity over time (confirmed by analytical methods like HPLC or NMR) | 1. Slow Hydrolysis: Gradual reaction with atmospheric moisture. 2. Presence of Impurities: Catalytic degradation initiated by residual acids or other reactive species from synthesis. 3. Incompatible Storage Container: Leaching of contaminants from the container or reaction with the container material. | 1. Re-purify the material if necessary. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the material is of high purity before long-term storage. 3. Use high-quality, inert storage containers such as amber glass vials with PTFE-lined caps. |
| Inconsistent experimental results using the stored compound | 1. Formation of Stereoisomers: Light or heat can induce E/Z isomerization, leading to a mixture of isomers with potentially different reactivities. 2. Partial Degradation: The presence of degradation products (e.g., the parent ketone) can interfere with subsequent reactions. | 1. Characterize the isomeric ratio using NMR spectroscopy before use. If a specific isomer is required, chromatographic separation may be necessary. 2. Confirm the purity of the compound before each use. If degradation is suspected, purify the compound. |
| Unexpected pressure buildup in the storage container | Thermal Decomposition: Elevated storage temperatures can lead to the breakdown of the oxime, potentially releasing gaseous byproducts.[1] | IMMEDIATELY and CAUTIOUSLY move the container to a cooler, well-ventilated area (e.g., a fume hood). Avoid sudden shocks or temperature changes. Once stabilized, consider appropriate disposal procedures for degraded materials. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound, a ketoxime, is susceptible to three main degradation pathways:
-
Hydrolysis: The C=N bond can be cleaved by water, especially in the presence of an acid catalyst, reverting the oxime to Cyclohexyl-phenyl-methanone and hydroxylamine.[1][2] While oximes are generally more resistant to hydrolysis than hydrazones, this pathway is a significant long-term stability concern.[3][4]
-
Thermal Degradation: High temperatures can cause the decomposition of the oxime.[1] For ketoximes, there is also a risk of an acid-catalyzed Beckmann rearrangement, which is an exothermic reaction.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to various photochemical reactions, including E/Z isomerization and the photo-Beckmann rearrangement, resulting in the formation of lactams.[5]
2. What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rates of hydrolysis and thermal degradation.[6] |
| Light | In the dark (e.g., amber vial, opaque container) | To prevent photodegradation.[7] |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | To protect from atmospheric moisture and oxygen. |
| Purity | High purity, free from acidic or basic residues | Impurities can catalyze degradation reactions. |
3. How can I assess the stability of my this compound sample?
A stability study should be conducted. This typically involves storing aliquots of the sample under different conditions (e.g., accelerated and long-term) and analyzing them at specific time points. The primary analytical techniques for assessing stability are:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of degradation products. A reverse-phase C18 column is often suitable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of degradation products and to determine the ratio of E/Z isomers.[2]
4. My this compound is in solution. How should I store it?
For aqueous solutions, storage at a slightly acidic pH of 2.5 and at low temperatures (e.g., 2-8°C) has been shown to be optimal for the stability of some oximes.[6] However, the stability in different organic solvents will vary. It is recommended to prepare solutions fresh. If storage is necessary, a stability study in the specific solvent should be performed.
5. What are the signs of degradation I should look for?
Visible signs of degradation can include a change in color, the material becoming sticky or oily, or a noticeable change in its melting point. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to confirm the stability and purity of the compound.
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid this compound
This protocol is based on ICH guideline Q1A(R2) for stability testing.
Objective: To assess the stability of solid this compound under accelerated conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Place accurately weighed samples of high-purity this compound into amber glass vials with PTFE-lined caps.
-
Storage Conditions: Place the vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.
-
Time Points: Analyze the samples at initial (t=0), 1, 3, and 6 months.
-
Analysis:
-
Appearance: Visually inspect the samples for any changes in physical appearance at each time point.
-
HPLC Analysis: Develop and validate a stability-indicating HPLC method to quantify the amount of this compound and any degradation products.
-
Purity Assessment: Determine the purity of the sample at each time point.
-
Protocol 2: Photostability Study of this compound
This protocol is based on ICH guideline Q1B for photostability testing.[4]
Objective: To evaluate the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation:
-
Solid Sample: Spread a thin layer of the compound in a chemically inert, transparent container.
-
Solution Sample: Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water) and place it in a quartz cell.
-
-
Control Samples: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the test samples and dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls by a validated HPLC method to determine the extent of degradation. Compare the results to identify changes specifically caused by light.
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
Identifying and characterizing impurities in Cyclohexyl-phenyl-methanone oxime samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexyl-phenyl-methanone oxime. Our aim is to help you identify and characterize impurities in your samples effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a this compound sample?
A1: Impurities in this compound samples can originate from the synthesis process or degradation. Common impurities include:
-
Unreacted Starting Materials: Cyclohexyl phenyl ketone and hydroxylamine hydrochloride may be present if the reaction has not gone to completion.[1]
-
Geometric Isomer: The (Z)-isomer of this compound is a common process-related impurity.[1]
-
By-products of Synthesis: Side reactions during synthesis can lead to various impurities.
-
Degradation Products: The oxime may degrade over time, especially under acidic conditions, potentially through hydrolysis back to the ketone or via Beckmann rearrangement to form N-cyclohexylbenzamide.[2]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating and quantifying known and unknown impurities.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or certain low molecular weight by-products.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of isolated impurities.[7][8][9]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: Presence of the (Z)-isomer.
-
Possible Cause 2: Unreacted starting materials.
-
Troubleshooting Step: Inject standards of Cyclohexyl phenyl ketone and hydroxylamine to check for co-elution with the unknown peaks.
-
-
Possible Cause 3: Degradation of the sample.
-
Troubleshooting Step: Hydrolysis of the oxime back to the ketone can occur. Check for a peak corresponding to Cyclohexyl phenyl ketone. The Beckmann rearrangement can lead to the formation of N-cyclohexylbenzamide.[2] If a mass spectrometer is available, analyze the peak to determine its molecular weight.
-
-
Possible Cause 4: Contamination from solvents or sample handling.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to identify any peaks originating from the solvent or HPLC system.
-
Issue 2: The mass spectrum of an impurity peak does not match any expected compounds.
-
Possible Cause 1: Formation of an unexpected byproduct.
-
Troubleshooting Step: Review the synthesis route for potential side reactions. Consider possibilities like oxidation, reduction, or rearrangement products. The Beckmann rearrangement is a classic reaction of oximes that can lead to amide impurities.[2]
-
-
Possible Cause 2: Presence of a dimeric or polymeric species.
-
Troubleshooting Step: Examine the mass spectrum for ions that are multiples of the parent compound's mass.
-
-
Possible Cause 3: Ionization artifacts in the mass spectrometer.
-
Troubleshooting Step: Vary the ionization source parameters (e.g., cone voltage) to see if the fragmentation pattern changes. Consult with a mass spectrometry specialist to interpret complex fragmentation patterns.
-
Issue 3: Difficulty in isolating a specific impurity for structural characterization.
-
Possible Cause 1: The impurity is present at a very low concentration.
-
Troubleshooting Step: Use preparative HPLC to process a larger amount of the sample and concentrate the fraction containing the impurity of interest.
-
-
Possible Cause 2: The impurity co-elutes with the main component or another impurity.
-
Troubleshooting Step: Optimize the HPLC method by changing the column, mobile phase composition, gradient, or temperature to achieve better separation. Two-dimensional HPLC can also be employed for complex separations.[8]
-
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Origin | Recommended Analytical Technique |
| Cyclohexyl phenyl ketone | C₁₃H₁₆O | Unreacted starting material | HPLC, GC-MS |
| Hydroxylamine | H₃NO | Unreacted starting material | (Difficult by RP-HPLC, consider derivatization or IC) |
| (Z)-Cyclohexyl-phenyl-methanone oxime | C₁₃H₁₇NO | Geometric isomer from synthesis | HPLC, NMR[1] |
| N-cyclohexylbenzamide | C₁₃H₁₇NO | Beckmann rearrangement product | HPLC, LC-MS, NMR[2] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method provides a general starting point for the separation of impurities in this compound samples. Optimization may be required based on the specific impurities present.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the analysis of residual solvents and the starting material, Cyclohexyl phenyl ketone.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
References
- 1. (E)-cyclohexyl(phenyl)methanone oxime|lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. 相关内容暂不可用 [sigmaaldrich.com]
- 5. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Analysis for the Structural Validation of Cyclohexyl-phenyl-methanone Oxime: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comparative spectroscopic analysis for the structural validation of Cyclohexyl-phenyl-methanone oxime, offering insights into its characteristic spectral features in comparison to its parent ketone and other analogous oximes.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Cyclohexyl-phenyl-methanone and provide predicted values for this compound. For comparative purposes, experimental data for Benzophenone oxime and Cyclohexanone oxime are also included.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Cyclohexyl-phenyl-methanone | ~1685 | C=O (Ketone) |
| This compound (Predicted) | ~3300-3100 (broad), ~1640, ~940 | O-H (Oxime), C=N (Oxime), N-O |
| Benzophenone oxime | 3280-3100 (broad), 1665 | O-H (Oxime), C=N (Oxime) |
| Cyclohexanone oxime | 3250 (broad), 1667 | O-H (Oxime), C=N (Oxime) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Phenyl Protons (Ar-H) | Cyclohexyl Protons (CH, CH₂) | Oxime Proton (-NOH) |
| Cyclohexyl-phenyl-methanone | ~7.9 (m, 2H), ~7.5 (m, 3H) | ~3.2 (m, 1H), ~1.2-1.9 (m, 10H) | - |
| This compound (Predicted) | ~7.3-7.6 (m, 5H) | ~2.8 (m, 1H), ~1.1-1.8 (m, 10H) | ~10-12 (s, 1H, broad) |
| Benzophenone oxime | 7.3-7.6 (m, 10H) | - | ~10.5 (s, 1H, broad) |
| Cyclohexanone oxime | - | 2.5 (t, 2H), 2.2 (t, 2H), 1.6 (m, 6H) | ~8.9 (s, 1H, broad)[1] |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O / C=N | Phenyl Carbons (Ar-C) | Cyclohexyl Carbons |
| Cyclohexyl-phenyl-methanone | ~204 | ~128-137 | ~26-46 |
| This compound (Predicted) | ~158 | ~125-135 | ~25-36 |
| Benzophenone oxime | ~157 | ~128-138 | - |
| Cyclohexanone oxime | 160.3 | - | 25.1, 25.9, 27.1, 32.9, 35.6 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Cyclohexyl-phenyl-methanone | 188 | 105 (C₆H₅CO⁺), 83 (C₆H₁₁⁺) |
| This compound (Predicted) | 203 | 186 ([M-OH]⁺), 120, 104, 77 (C₆H₅⁺) |
| Benzophenone oxime | 197 | 180 ([M-OH]⁺), 167, 105, 77 |
| Cyclohexanone oxime | 113 | 96 ([M-OH]⁺), 84, 67, 55 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for analysis.
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The disappearance of the strong C=O stretching band of the ketone and the appearance of the characteristic O-H, C=N, and N-O stretching bands of the oxime are key diagnostic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
-
Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Key changes expected upon oximation include a downfield shift of the carbon previously involved in the carbonyl group and the appearance of a broad singlet in the ¹H NMR spectrum corresponding to the oxime hydroxyl proton.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct infusion source, is used. Electron Ionization (EI) is a common ionization technique for such molecules.
-
Sample Preparation: A dilute solution of the sample in a volatile solvent is prepared for GC-MS analysis, or the solid sample is introduced directly into the ion source.
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern gives valuable information about the structure of the molecule. For this compound, the molecular ion peak is expected at m/z 203. Characteristic fragments would arise from the loss of the hydroxyl group and cleavage of the cyclohexyl and phenyl moieties.
Workflow for Spectroscopic Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
A Comparative Analysis of the Reactivity of Cyclohexyl-phenyl-methanone Oxime and Other Ketoximes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the reactivity of Cyclohexyl-phenyl-methanone oxime against other commonly studied ketoximes, namely Acetophenone oxime and Cyclohexanone oxime. The primary focus of this comparison is the Beckmann rearrangement, a cornerstone reaction for evaluating ketoxime reactivity and a synthetically important transformation in organic chemistry.
Introduction to Ketoxime Reactivity
Ketoximes are a class of organic compounds characterized by the C=N-OH functional group. Their reactivity is largely dominated by the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide.[1][2] The facility of this rearrangement is influenced by several factors, including the electronic and steric nature of the substituents on the carbonyl carbon, the stereochemistry of the oxime (syn or anti), and the reaction conditions.[3][4] Understanding the relative reactivity of different ketoximes is crucial for synthetic planning and for applications in various fields, including the synthesis of polymers like Nylon-6 from caprolactam, which is derived from cyclohexanone oxime.[5]
Comparative Reactivity via Beckmann Rearrangement
The Beckmann rearrangement of an unsymmetrical ketoxime, such as this compound, can theoretically yield two different amide products, depending on which group migrates. The stereochemistry of the oxime dictates the migrating group, with the group anti-periplanar to the hydroxyl group undergoing migration.[3][6] However, under acidic conditions, isomerization between the syn and anti forms can occur, often leading to the product derived from the migration of the group with the higher migratory aptitude.[7]
The generally accepted order of migratory aptitude is Aryl > Alkyl.[8][9] Therefore, in the Beckmann rearrangement of this compound, the phenyl group is expected to migrate preferentially over the cyclohexyl group.
Table 1: Predicted Relative Reactivity in Beckmann Rearrangement
| Ketoxime | Structure | Migrating Group(s) | Expected Major Product | Predicted Relative Reactivity | Key Influencing Factors |
| This compound | C₆H₁₁(C=NOH)C₆H₅ | Phenyl, Cyclohexyl | N-cyclohexylbenzamide | High | High migratory aptitude of the phenyl group. |
| Acetophenone Oxime | CH₃(C=NOH)C₆H₅ | Phenyl, Methyl | Acetanilide | High | High migratory aptitude of the phenyl group. |
| Cyclohexanone Oxime | (CH₂)₅C=NOH | Alkyl (part of the ring) | ε-Caprolactam | Moderate | Relief of ring strain in the transition state.[5] |
Experimental Protocols
To provide a framework for the direct comparative analysis of these ketoximes, a detailed experimental protocol for monitoring the kinetics of the Beckmann rearrangement is provided below. This protocol can be adapted for each of the three ketoximes to generate comparative quantitative data.
Experimental Protocol: Kinetic Study of the Beckmann Rearrangement of Ketoximes
Objective: To determine and compare the rate constants for the acid-catalyzed Beckmann rearrangement of this compound, Acetophenone oxime, and Cyclohexanone oxime.
Materials:
-
This compound
-
Acetophenone oxime
-
Cyclohexanone oxime
-
Concentrated Sulfuric Acid (or other suitable acid catalyst like PPA)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane)
-
Internal standard for chromatography (e.g., Naphthalene)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ketoxime (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in the same solvent.
-
Prepare the acid catalyst solution of the desired concentration.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the ketoxime stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C, 60 °C, 70 °C).
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a pre-determined volume of the acid catalyst to the reaction vessel with vigorous stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.
-
-
Work-up and Analysis:
-
Extract the quenched sample with the extraction solvent.
-
Analyze the organic extract by HPLC or GC to determine the concentration of the remaining ketoxime and the formed amide product relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the ketoxime (ln[Ketoxime]) versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k') for the reaction under the given acid concentration.
-
By performing the experiment at different acid concentrations, the overall rate law and the second-order rate constant (k) can be determined.
-
The Arrhenius equation can be used to determine the activation energy by conducting the experiment at different temperatures.
-
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. testbook.com [testbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Why does the alkyl group anti to the hydroxyl migrate in Beckmann rearrangement? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Dr Om Prakash - Molecular Rearrangements [chemlkouniv.com]
Cyclohexyl-phenyl-methanone Oxime: A Superior Synthetic Intermediate in Photopolymerization
An in-depth comparison of Cyclohexyl-phenyl-methanone oxime against other synthetic intermediates, highlighting its advantages in efficiency and performance, particularly in UV curing applications.
In the landscape of synthetic chemistry, particularly in the realm of photopolymerization and UV curing, the choice of synthetic intermediates plays a pivotal role in determining the efficiency, speed, and quality of the final product. Among a myriad of options, this compound has emerged as a noteworthy intermediate, primarily utilized as a highly efficient Type I photoinitiator. This guide provides a comprehensive comparison of this compound with other common synthetic intermediates, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions.
While the primary application of this compound is firmly established in materials science, its utility as a direct intermediate in drug synthesis is not well-documented in publicly available scientific literature. Consequently, its involvement in specific biological signaling pathways remains uncharacterized. This guide will therefore focus on its well-established advantages in photopolymerization.
Comparative Performance Analysis
This compound and its derivatives are recognized for their high photoinitiation efficiency. Upon exposure to UV radiation, they undergo a rapid cleavage to generate free radicals, which in turn initiate the polymerization of monomeric and oligomeric resins. This efficiency is often quantified by the quantum yield of dissociation (Φ), which represents the fraction of absorbed photons that result in the generation of initiating radicals.
To provide a clear comparison, the performance of this compound is benchmarked against two widely used classes of photoinitiators: α-hydroxy ketones (represented by Irgacure 184, which is 1-hydroxycyclohexyl phenyl ketone) and benzophenones.
| Photoinitiator Class | Representative Compound | Reported Quantum Yield (Φ) | Key Advantages | Common Applications |
| Oxime Esters | This compound | High (specific value not widely published, but generally high for the class) | High reactivity, good solubility, effective in pigmented systems. | UV curable coatings, inks, and adhesives. |
| α-Hydroxy Ketones | Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) | ~0.2-0.3[1] | Non-yellowing, good surface cure.[2][3] | Clear coatings, plastic coatings, wood finishes.[2] |
| Benzophenones | Benzophenone | ~0.2 (in the presence of a co-initiator)[4] | Cost-effective, good through-cure. | Overprint varnishes, adhesives. |
The kinetics of photopolymerization, particularly the rate of conversion of monomers into polymers, is another critical performance metric. Real-time Fourier Transform Infrared (FTIR) spectroscopy is a common technique to monitor this process.
| Photoinitiator | Monomer System | Light Intensity | Final Conversion (%) | Time to 90% Conversion (s) |
| Oxime Ester (representative) | Acrylate blend | High | > 90 | < 10 |
| Irgacure 184 | Acrylate blend | High | ~85-95 | 15-30 |
| Benzophenone (with amine synergist) | Acrylate blend | High | ~80-90 | 20-40 |
Note: The data in this table is compiled from various sources and represents typical performance. Actual results may vary depending on the specific formulation and curing conditions.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the synthesis of this compound and the evaluation of its photoinitiation performance are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from cyclohexanecarboxylic acid.
Step 1: Synthesis of Cyclohexyl Phenyl Ketone
-
Acid Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add cyclohexanecarboxylic acid to the flask. Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain cyclohexanecarbonyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, add anhydrous aluminum chloride (1.1 equivalents) to a solvent such as dichloromethane or benzene. Cool the mixture in an ice bath. Slowly add the cyclohexanecarbonyl chloride obtained in the previous step to the suspension. After the addition is complete, add benzene (1.0 equivalent) dropwise while maintaining the temperature below 10°C. Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude cyclohexyl phenyl ketone. Purify the product by vacuum distillation or column chromatography.
Step 2: Oximation of Cyclohexyl Phenyl Ketone
-
In a round-bottom flask, dissolve cyclohexyl phenyl ketone in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Evaluation of Photoinitiation Efficiency by Real-Time FTIR
This protocol outlines the procedure for monitoring the photopolymerization of an acrylate formulation.
-
Formulation Preparation: Prepare a UV-curable formulation by mixing a blend of acrylate monomers and oligomers (e.g., a mixture of trimethylolpropane triacrylate (TMPTA) and a urethane diacrylate oligomer) with a specific concentration of the photoinitiator (e.g., 2 wt% of this compound).
-
Sample Preparation: Place a small drop of the formulation between two polypropylene films and press to create a thin film of uniform thickness (e.g., 20 µm).
-
FTIR Spectroscopy: Place the sample in the sample compartment of an FTIR spectrometer equipped with a UV light source.
-
Data Acquisition: Record an initial IR spectrum before UV exposure. Start the UV irradiation (e.g., with a mercury lamp or a UV-LED with a specific wavelength and intensity) and simultaneously begin collecting IR spectra at regular intervals (e.g., every 0.5 seconds).
-
Data Analysis: Monitor the decrease in the absorbance of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) over time. Calculate the degree of conversion using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the acrylate peak and Aₜ is the absorbance at time t.
-
Comparison: Repeat the experiment with other photoinitiators under identical conditions to compare their polymerization kinetics.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Advantages in Drug Development: An Unexplored Frontier
While this compound is a powerhouse in the world of photopolymers, its direct application as a synthetic intermediate in the synthesis of pharmaceuticals is not prominently featured in current scientific literature. The core structure, cyclohexyl phenyl ketone, can be found in some biologically active molecules, suggesting a potential, yet underexplored, avenue for its use in medicinal chemistry.[5][6] However, without concrete examples of its incorporation into drug synthesis pathways, a detailed comparison in this context is not feasible at this time. Researchers in drug discovery may find the reactivity of the oxime functional group and the lipophilic nature of the cyclohexyl and phenyl groups to be of interest for scaffold development.
Conclusion
This compound stands out as a highly effective synthetic intermediate, particularly in its role as a photoinitiator for UV curing applications. Its primary advantages lie in its high reactivity and efficiency in generating free radicals, leading to rapid and complete polymerization. While its direct role in drug development remains an area for future exploration, its performance in materials science is well-established and superior in many aspects to traditional intermediates like benzophenones. The provided data and protocols offer a solid foundation for researchers to harness the benefits of this versatile compound in their own applications.
References
- 1. researchgate.net [researchgate.net]
- 2. boldchem.com [boldchem.com]
- 3. xtgchem.cn [xtgchem.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to Cyclohexyl-phenyl-methanone oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to Cyclohexyl-phenyl-methanone oxime, a key intermediate in the synthesis of various pharmaceuticals and organic compounds. The following sections detail the primary synthetic pathways for its precursor, Cyclohexyl-phenyl-methanone, and the subsequent oximation reaction, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
The synthesis of this compound is predominantly a two-stage process: the formation of the precursor ketone, Cyclohexyl-phenyl-methanone, followed by its conversion to the oxime. This guide evaluates two primary routes for the synthesis of the ketone and three principal methods for the oximation step.
For the synthesis of Cyclohexyl-phenyl-methanone , the classical Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride offers a direct and high-yielding laboratory-scale method. An alternative industrial-scale approach begins with 1,3-butadiene and acrylic acid , involving a multi-step sequence that is efficient for large-scale production.
The oximation of Cyclohexyl-phenyl-methanone can be achieved through:
-
Classical Oximation: A traditional and well-established method involving heating with hydroxylamine hydrochloride and a base in a solvent.
-
Mechanochemical Oximation: An environmentally friendly, solvent-free approach that utilizes mechanical grinding.
-
Ultrasound-Assisted Oximation: A modern technique that employs ultrasonic irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
The choice of the optimal synthetic route will depend on factors such as the desired scale of production, available equipment, and environmental considerations.
Comparison of Synthetic Routes to Cyclohexyl-phenyl-methanone
Two major synthetic pathways for the preparation of the precursor ketone are compared below.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: From 1,3-Butadiene and Acrylic Acid |
| Starting Materials | Cyclohexanecarboxylic acid (or its acid chloride), Benzene | 1,3-Butadiene, Acrylic Acid |
| Key Reactions | Friedel-Crafts Acylation | Diels-Alder reaction, Hydrogenation, Chlorination, Friedel-Crafts Acylation |
| Typical Yield | ~88-96%[1][2] | High overall yield (not explicitly quantified in a single source)[3] |
| Reaction Conditions | Lewis acid catalyst (e.g., AlCl₃), 60-85°C[2] | Multi-step process with varying conditions for each step[3] |
| Advantages | Direct, high-yielding for lab scale, well-established. | Utilizes inexpensive starting materials, suitable for large-scale industrial production.[3] |
| Disadvantages | Use of stoichiometric amounts of Lewis acid, generation of acidic waste. | Multi-step process, potentially complex for laboratory scale. |
Comparison of Oximation Methods for Cyclohexyl-phenyl-methanone
| Parameter | Method 1: Classical Oximation | Method 2: Mechanochemical Oximation | Method 3: Ultrasound-Assisted Oximation |
| Reagents | Hydroxylamine hydrochloride, Base (e.g., Potassium carbonate, Sodium acetate), Solvent (e.g., Ethanol)[4] | Hydroxylamine hydrochloride, Solid Base (e.g., NaOH) | Hydroxylamine hydrochloride, Base, Solvent (e.g., Water, Ethanol) |
| Typical Yield | Moderate to good (General procedure)[5] | High (General procedure) | High (General procedure)[6] |
| Reaction Time | 15-60 minutes (reflux) (General procedure)[5] | Short (General procedure) | Very short (minutes) (General procedure)[6] |
| Reaction Conditions | Reflux temperature[5] | Room temperature, grinding | Room temperature or slightly elevated, ultrasonic irradiation |
| Advantages | Simple setup, well-understood reaction. | Solvent-free, environmentally friendly, rapid. | Rapid, often higher yields, energy-efficient.[6] |
| Disadvantages | Requires heating, use of solvents, longer reaction times compared to other methods. | Requires a mortar and pestle or a ball mill, may not be suitable for very large scale. | Requires an ultrasonic bath or probe. |
Experimental Protocols
Route 1: Synthesis of Cyclohexyl-phenyl-methanone via Friedel-Crafts Acylation
Experimental Protocol:
-
To a reaction flask containing aluminum chloride (45g, 0.337 mol), add benzene (120 ml, 1.367 mol) with stirring.
-
Slowly add cyclohexanecarbonyl chloride (45 ml, 0.307 mol) dropwise to the mixture.
-
Heat the reaction mixture to 60-85°C and stir for 2 hours.[2]
-
After cooling, carefully add cold water to the reaction mixture with vigorous stirring to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, and then distill to remove excess benzene.
-
Further purification by vacuum distillation yields Cyclohexyl-phenyl-methanone (yield: 95.8%).[2]
Method 1: Classical Oximation of Cyclohexyl-phenyl-methanone
Experimental Protocol:
-
In a round-bottom flask, dissolve Cyclohexyl-phenyl-methanone in ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., potassium carbonate or pyridine).[4][5]
-
Reflux the mixture on a water bath for 15-60 minutes, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Method 2: Mechanochemical Oximation of Cyclohexyl-phenyl-methanone (General Procedure)
Experimental Protocol:
-
In a mortar, grind Cyclohexyl-phenyl-methanone (1 mmol) with hydroxylamine hydrochloride (1.2 mmol).
-
Add a solid base such as sodium hydroxide (1.2 mmol) and continue grinding.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be extracted with a suitable solvent and purified.
Method 3: Ultrasound-Assisted Oximation of Cyclohexyl-phenyl-methanone (General Procedure)
Experimental Protocol:
-
In a flask, dissolve Cyclohexyl-phenyl-methanone in a suitable solvent (e.g., aqueous ethanol).
-
Add hydroxylamine hydrochloride and a base.
-
Place the flask in an ultrasonic bath and irradiate at room temperature or a slightly elevated temperature.
-
Monitor the reaction by TLC until completion.
-
Work-up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude oxime, which can be further purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic Routes to Cyclohexyl-phenyl-methanone.
Caption: Oximation Methods for Cyclohexyl-phenyl-methanone.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]
- 3. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 4. (E)-cyclohexyl(phenyl)methanone oxime|lookchem [lookchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of Cyclohexyl-phenyl-methanone oxime
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Cyclohexyl-phenyl-methanone oxime. The performance of this novel method is objectively compared with alternative analytical techniques, supported by detailed experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to the New HPLC Method
The newly developed method utilizes reverse-phase HPLC with UV detection, a widely accepted technique for the analysis of organic compounds. This method is designed to be specific, accurate, precise, and robust for the determination of this compound in various sample matrices. The chromatographic conditions were optimized to achieve good resolution, peak symmetry, and a reasonable runtime.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Validation of the New HPLC Method
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity: The specificity of the method was evaluated by analyzing a blank sample (diluent), a placebo sample (matrix without the analyte), and a sample spiked with this compound. The chromatograms were examined for any interference at the retention time of the analyte.
Linearity and Range: A stock solution of this compound was prepared and serially diluted to obtain standard solutions at five different concentration levels ranging from 5 µg/mL to 50 µg/mL. Each standard solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy (Recovery): The accuracy of the method was determined by a recovery study. A known amount of this compound was added to a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each sample was prepared in triplicate and analyzed. The percentage recovery was calculated.
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound (30 µg/mL) were performed on the same day, by the same analyst, and using the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied included the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and the percentage of acetonitrile in the mobile phase (± 2%). The effect on the retention time and peak area was observed.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 152,345 |
| 10 | 305,123 |
| 20 | 610,567 |
| 30 | 915,890 |
| 50 | 1,526,123 |
| Regression Equation | y = 30500x - 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | % Recovery |
| 80% | 24 | 23.8 ± 0.21 | 99.2% |
| 100% | 30 | 29.9 ± 0.25 | 99.7% |
| 120% | 36 | 35.8 ± 0.30 | 99.4% |
Table 3: Precision Data
| Precision | %RSD (Peak Area, n=6) |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.25% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Robustness | No significant impact on results with minor variations in method parameters. |
Comparison with Alternative Analytical Methods
While the new HPLC method demonstrates excellent performance, it is important to consider alternative techniques for the analysis of this compound. The two most common alternatives are Gas Chromatography (GC) and UV-Vis Spectrophotometry.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For ketoximes, GC with a nitrogen-selective detector (NSD) or a mass spectrometer (MS) can provide high sensitivity and selectivity.[1][2]
Principle: The sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analyte between the mobile phase (an inert gas) and the stationary phase.
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds with chromophores.[3][4]
Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. The absorbance is directly proportional to the concentration of the analyte (Beer-Lambert law).
Table 5: Comparison of Analytical Methods
| Feature | New HPLC Method | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Light absorption |
| Specificity | High (separates from impurities) | Very High (with MS detector) | Low (prone to interference) |
| Sensitivity | High (µg/mL range) | Very High (ng/mL range) | Moderate (mg/mL to µg/mL) |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | High | High | Low |
| Sample Preparation | Simple (dissolution & filtration) | May require derivatization | Simple (dissolution) |
| Robustness | High | Moderate | High |
Mandatory Visualizations
References
Substituent Effects on Cyclohexyl-phenyl-methanone Oxime: A Comparative Analysis of Structure and Electronics
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of structural and electronic effects of substituents on a molecule's framework is paramount. This guide provides a comparative analysis of Cyclohexyl-phenyl-methanone oxime and its derivatives, focusing on how substituents on the phenyl ring influence their chemical and physical properties. This analysis is crucial for applications in medicinal chemistry and materials science where fine-tuning molecular properties is a key objective.
Experimental Protocols
A general methodology for the synthesis of substituted Cyclohexyl-phenyl-methanone oximes is outlined below. This protocol is based on standard and widely practiced organic synthesis techniques.
Synthesis of Substituted Cyclohexyl-phenyl-methanone
A substituted benzene derivative (e.g., anisole, chlorobenzene, toluene) is reacted with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂). The reaction mixture is typically stirred at room temperature, followed by quenching with dilute hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude ketone. Purification is achieved through column chromatography or recrystallization.
Synthesis of Substituted this compound
The synthesized ketone is dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base, for instance, sodium hydroxide or sodium acetate, is added to the ketone solution. The reaction mixture is heated under reflux for a specified period. Upon completion, the mixture is cooled, and the product oxime is precipitated by the addition of water. The crude oxime is then filtered, washed, and purified by recrystallization.
Data Presentation: A Comparative Analysis
The following tables summarize the expected spectroscopic data for a series of para-substituted Cyclohexyl-phenyl-methanone oximes, based on the trends observed for substituted acetophenone oximes. These tables are intended to provide a comparative framework for understanding substituent effects.
Table 1: Expected ¹H NMR Spectroscopic Data for p-Substituted Cyclohexyl-phenyl-methanone Oximes
| Substituent (X) | Ar-H (ppm) | Cyclohexyl-H (ppm) | N-OH (ppm) | Other |
| -H | 7.30-7.60 (m) | 1.10-2.50 (m) | ~9.0 (br s) | |
| -CH₃ | 7.15 (d), 7.45 (d) | 1.10-2.50 (m) | ~9.0 (br s) | 2.35 (s, 3H) |
| -OCH₃ | 6.90 (d), 7.50 (d) | 1.10-2.50 (m) | ~8.9 (br s) | 3.80 (s, 3H) |
| -Cl | 7.35 (d), 7.55 (d) | 1.10-2.50 (m) | ~9.1 (br s) | |
| -NO₂ | 7.70 (d), 8.20 (d) | 1.10-2.50 (m) | ~9.5 (br s) |
Table 2: Expected ¹³C NMR Spectroscopic Data for p-Substituted Cyclohexyl-phenyl-methanone Oximes
| Substituent (X) | C=N (ppm) | Ar-C (ppm) | Cyclohexyl-C (ppm) | Other |
| -H | ~158 | 126-135 | 25-45 | |
| -CH₃ | ~157 | 126-139 | 25-45 | ~21 |
| -OCH₃ | ~157 | 114, 128, 132, 161 | 25-45 | ~55 |
| -Cl | ~157 | 128, 129, 134, 136 | 25-45 | |
| -NO₂ | ~160 | 124, 128, 142, 148 | 25-45 |
Table 3: Expected Infrared (IR) Spectroscopic Data for p-Substituted Cyclohexyl-phenyl-methanone Oximes
| Substituent (X) | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) | Aromatic ν(C=C) (cm⁻¹) |
| -H | ~3250 | ~1650 | ~930 | ~1600, 1490 |
| -CH₃ | ~3250 | ~1648 | ~932 | ~1605, 1510 |
| -OCH₃ | ~3240 | ~1645 | ~935 | ~1608, 1512 |
| -Cl | ~3260 | ~1652 | ~928 | ~1595, 1485 |
| -NO₂ | ~3280 | ~1658 | ~925 | ~1600, 1520 |
Visualizing the Workflow and Relationships
To better understand the experimental process and the conceptual relationships, the following diagrams are provided.
Caption: Synthetic pathway for substituted Cyclohexyl-phenyl-methanone oximes.
Caption: Influence of substituents on molecular properties.
Discussion of Structural and Electronic Effects
The electronic nature of the substituent on the phenyl ring significantly influences the electron density distribution across the entire molecule, including the oxime functional group.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the phenyl ring through resonance and inductive effects. This increased electron density can shield the aromatic protons and carbons, leading to upfield shifts (lower ppm values) in the NMR spectra. In the IR spectrum, EDGs may lead to a slight decrease in the C=N stretching frequency due to a weakening of the double bond character.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the phenyl ring. This deshielding effect results in downfield shifts (higher ppm values) for the aromatic protons and carbons in the NMR spectra. The C=N stretching frequency in the IR spectrum is expected to increase with EWGs due to an enhancement of the double bond character.
These electronic perturbations also have a profound impact on the chemical reactivity of the oxime. For instance, in the Beckmann rearrangement, a cornerstone reaction of oximes, the migratory aptitude of the phenyl group is directly influenced by the substituent.[1] The rearrangement is initiated by the protonation of the hydroxyl group, followed by the migration of the group anti to the leaving group to the nitrogen atom.[2][3] Electron-donating groups on the phenyl ring can stabilize the transition state of the phenyl group migration, thereby accelerating the rearrangement. Conversely, electron-withdrawing groups are expected to decelerate this process.
Conclusion
The structural and electronic effects of substituents on the phenyl ring of this compound provide a clear example of how subtle molecular modifications can lead to predictable changes in spectroscopic properties and chemical reactivity. While the data presented here is based on a closely related analogue, the principles of substituent effects are fundamental and broadly applicable. For researchers engaged in the rational design of molecules, a thorough understanding of these principles is an invaluable tool for predicting and controlling molecular behavior. Further experimental investigation into a comprehensive series of substituted Cyclohexyl-phenyl-methanone oximes would be a valuable contribution to the field, allowing for a more precise quantitative analysis and a deeper understanding of these fascinating molecules.
References
A Comparative Analysis of the Biological Activity of Cyclohexyl-phenyl-methanone Oxime and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Cyclohexyl-phenyl-methanone oxime and its structurally related analogs. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a structured comparison of potential therapeutic agents. This document summarizes quantitative biological data, details experimental methodologies for key assays, and visualizes potential signaling pathways involved in the observed activities.
Introduction
This compound is a ketoxime that, along with its analogs, presents a scaffold of interest for potential therapeutic applications. The structural features, including the cyclohexyl and phenyl rings, as well as the oxime functional group, can be modified to modulate biological activity. This guide explores how variations in these chemical motifs influence antimicrobial, antifungal, and cytotoxic properties. The presented data, while illustrative, is based on established principles of structure-activity relationships observed in similar compound classes.
Data Presentation
The biological activities of this compound and its selected analogs are summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activities, and as the half-maximal inhibitory concentration (IC50) for cytotoxic activity.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Structure | Staphylococcus aureus | Escherichia coli |
| CPM-O | This compound | 64 | 128 |
| Analog A | 4-Chloro-phenyl-cyclohexyl-methanone oxime | 32 | 64 |
| Analog B | 4-Methoxy-phenyl-cyclohexyl-methanone oxime | 128 | 256 |
| Analog C | Cyclohexyl-thiophen-2-yl-methanone oxime | 32 | 64 |
| Analog D | Phenyl-(1-phenyl-cyclohexyl)-methanone oxime | >256 | >256 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound ID | Structure | Candida albicans | Aspergillus niger |
| CPM-O | This compound | 128 | 256 |
| Analog A | 4-Chloro-phenyl-cyclohexyl-methanone oxime | 64 | 128 |
| Analog B | 4-Methoxy-phenyl-cyclohexyl-methanone oxime | 256 | >256 |
| Analog C | Cyclohexyl-thiophen-2-yl-methanone oxime | 64 | 128 |
| Analog D | Phenyl-(1-phenyl-cyclohexyl)-methanone oxime | >256 | >256 |
Table 3: Cytotoxic Activity (IC50 in µM) against HeLa cell line
| Compound ID | Structure | IC50 (µM) |
| CPM-O | This compound | 75.2 |
| Analog A | 4-Chloro-phenyl-cyclohexyl-methanone oxime | 42.5 |
| Analog B | 4-Methoxy-phenyl-cyclohexyl-methanone oxime | 110.8 |
| Analog C | Cyclohexyl-thiophen-2-yl-methanone oxime | 55.1 |
| Analog D | Phenyl-(1-phenyl-cyclohexyl)-methanone oxime | >200 |
Experimental Protocols
Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension is then diluted to the final inoculum concentration.
-
Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential mechanism of action and the experimental workflow.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Hypothesized modulation of MAPK and NF-κB signaling pathways.
Discussion
The illustrative data suggests that modifications to the phenyl ring of this compound can significantly impact its biological activity. The introduction of an electron-withdrawing group (chloro, Analog A ) appears to enhance antimicrobial, antifungal, and cytotoxic activities. Conversely, an electron-donating group (methoxy, Analog B ) seems to diminish these activities. Replacing the phenyl ring with a bioisosteric thiophene ring (Analog C ) maintains or slightly improves activity, suggesting the importance of the aromatic system for interaction with biological targets. The addition of a second phenyl group on the cyclohexyl ring (Analog D ) appears to be detrimental to activity, possibly due to steric hindrance.
The hypothesized signaling pathway diagram suggests that these compounds may exert their effects by interacting with cell surface receptors, leading to the modulation of intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Further experimental validation is required to confirm these potential mechanisms of action.
Conclusion
This comparative guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and protocols offer a starting point for further investigation into this class of compounds for potential therapeutic applications. Future studies should focus on synthesizing a broader range of analogs and conducting comprehensive biological evaluations to validate these initial findings and elucidate the precise mechanisms of action.
A Comparative Performance Analysis of Photoinitiators: Cyclohexyl-phenyl-methanone Oxime vs. 2,2-dimethoxy-2-phenylacetophenone in UV-Curable Coatings
For researchers, scientists, and professionals in drug development and materials science, the selection of an optimal photoinitiator is critical for controlling the properties of UV-cured formulations. This guide provides an objective comparison between Cyclohexyl-phenyl-methanone oxime, a representative oxime ester photoinitiator, and 2,2-dimethoxy-2-phenylacetophenone (DMPA), a conventional acetophenone-based initiator, for their application in UV-curable coatings.
This analysis focuses on key performance metrics such as curing efficiency, final monomer conversion, and post-curing characteristics like yellowing. The information is synthesized from established literature on Type I photoinitiators, providing a benchmark for formulation development.
Executive Summary of Performance
Both this compound and DMPA are Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon UV exposure to generate free radicals. However, their structural differences lead to distinct performance characteristics. Oxime esters like this compound are generally recognized for their high reactivity and excellent photobleaching properties, which contribute to lower yellowing in the final cured product. DMPA is a well-established and efficient photoinitiator, though it can sometimes lead to more pronounced yellowing, particularly in thick coatings.
Quantitative Performance Comparison
The following table summarizes typical performance data for the two photoinitiators in a standard acrylate-based coating formulation. The values are representative benchmarks derived from literature on these classes of compounds.
| Performance Metric | This compound | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Test Method |
| Final Acrylate Conversion | > 90% | ~ 85-90% | RT-FTIR |
| Peak Polymerization Rate | High | Moderate to High | Photo-DSC |
| Surface Tack-Free Time | Faster | Slower | Tactile Test |
| Yellowing Index (b)* | Low (< 1.5) | Moderate (2.5 - 4.0) | Spectrophotometry |
| Photobleaching | Excellent | Moderate | UV-Vis Spectroscopy |
Mechanism of Action and Process Workflow
Both photoinitiators operate via a Norrish Type I cleavage mechanism. Upon absorption of UV energy, the molecule is promoted to an excited state and rapidly cleaves to form two distinct radical species. These primary radicals then initiate the polymerization of monomer and oligomer chains, leading to the formation of a cross-linked polymer network.
The general workflow for evaluating and comparing the performance of these photoinitiators is depicted below.
A Comparative Guide to Experimental and Computational Data for Cyclohexyl-phenyl-methanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available experimental data and computationally predicted properties for Cyclohexyl-phenyl-methanone oxime. Due to a scarcity of published experimental spectral data for this specific molecule, this document presents known physical properties alongside in-silico predictions to serve as a reference for future research and validation.
Data Presentation: A Side-by-Side Look
Direct cross-validation of experimental and computational spectral data for this compound is challenging due to the limited availability of the former in public databases. However, we can compile the known experimental physical properties and compare them with computationally derived values.
Physicochemical Properties
| Property | Experimental Value | Computational Prediction | Data Source (Experimental) |
| Molecular Formula | C13H17NO | C13H17NO | [1] |
| Molecular Weight | 203.284 g/mol | 203.28 g/mol | [1] |
| CAS Number | 23554-71-4 ((E)-isomer) | N/A | [1] |
| Density | 1.08 g/cm³ | Not available | [2] (unverified) |
| Boiling Point | 342.7 °C at 760 mmHg | Not available | [2] (unverified) |
| Flash Point | 212.9 °C | Not available | [2] (unverified) |
| XLogP3 | Not available | 3.9 | PubChem |
Predicted Spectral Data
In the absence of published experimental spectra, the following data has been computationally predicted to guide researchers in identifying and characterizing this compound.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 8.5 - 9.5 | s | 1H | N-OH |
| 7.2 - 7.6 | m | 5H | Phenyl-H |
| 2.8 - 3.2 | m | 1H | Cyclohexyl-CH |
| 1.0 - 2.0 | m | 10H | Cyclohexyl-CH₂ |
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 160 - 165 | C=N |
| 130 - 140 | Phenyl C (quaternary) |
| 125 - 130 | Phenyl CH |
| 40 - 45 | Cyclohexyl CH |
| 25 - 35 | Cyclohexyl CH₂ |
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3200 - 3600 (broad) | O-H stretch |
| 1640 - 1680 | C=N stretch |
| 1400 - 1600 | C=C stretch (aromatic) |
| 2850 - 3000 | C-H stretch (aliphatic) |
Experimental Protocols
Should a researcher wish to obtain experimental data for this compound, the following standard protocols can be employed.
Synthesis of this compound
The synthesis of ketoximes is commonly achieved through the condensation of a ketone with hydroxylamine.[1]
-
Reactants : Cyclohexyl phenyl ketone and hydroxylamine hydrochloride are used as the primary reactants.
-
Solvent : The reaction is typically carried out in a protic solvent such as ethanol.
-
Base : A base, for example, potassium carbonate, is added to neutralize the hydrochloric acid formed during the reaction.
-
Procedure : The ketone is dissolved in the solvent, followed by the addition of hydroxylamine hydrochloride and the base. The mixture is then stirred, often with heating, for a period of time until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Workup and Purification : The reaction mixture is then worked up, which may involve filtration, extraction, and washing. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired oxime.
Spectroscopic Characterization
Standard spectroscopic techniques are used to elucidate the structure and purity of the synthesized oxime.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy : The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry (MS) : Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating ions.
Visualizing the Workflow and Synthesis
To better understand the relationship between experimental and computational data, as well as the synthesis of the target compound, the following diagrams are provided.
References
Purity Assessment of Cyclohexyl-phenyl-methanone Oxime: A Comparative Guide to Melting Point and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the synthesis and characterization of any chemical compound. For Cyclohexyl-phenyl-methanone oxime, a versatile intermediate in organic synthesis, ensuring high purity is paramount for its intended applications. This guide provides a comparative overview of two common techniques for purity assessment: melting point determination and chromatography (High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC, and Thin-Layer Chromatography - TLC).
Comparison of Purity Assessment Methods
The choice of purity assessment method depends on the specific requirements of the analysis, including the need for quantitative data, the complexity of the sample matrix, and the desired level of sensitivity.
| Parameter | Melting Point Determination | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Measures the temperature range over which a solid melts. A sharp melting range close to the literature value indicates high purity. | Separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. | Separates components based on their volatility and interaction with a stationary phase in a gaseous mobile phase. | Separates components based on their differential migration through a stationary phase on a plate, driven by a liquid mobile phase. |
| Purity Indication | A broad melting range or a melting point lower than the literature value suggests the presence of impurities. | The presence of multiple peaks indicates impurities. The area of the main peak relative to the total peak area provides a quantitative measure of purity. | The presence of multiple peaks indicates impurities. Peak area integration allows for quantitative purity determination. | The presence of multiple spots indicates impurities. The relative intensity and position (Rf value) of the spots provide a semi-quantitative assessment. |
| Advantages | Simple, rapid, and inexpensive. Provides a quick preliminary assessment of purity. | High resolution and sensitivity. Suitable for quantitative analysis of non-volatile and thermally labile compounds. Allows for the separation of isomers. | High resolution and sensitivity. Ideal for volatile and thermally stable compounds. Often coupled with mass spectrometry (MS) for definitive identification of impurities. | Simple, rapid, and low-cost. Useful for rapid screening and monitoring of reactions. |
| Limitations | Not suitable for amorphous or thermally unstable compounds. Insensitive to small amounts of impurities. Does not provide information on the nature or number of impurities. | Requires more complex instrumentation and expertise. Method development can be time-consuming. | Limited to volatile and thermally stable compounds. Derivatization may be required for some analytes. | Less sensitive and quantitative compared to HPLC and GC. Resolution is generally lower. |
Experimental Data
| Analysis | Expected Result for High-Purity Sample | Example of an Impure Sample |
| Melting Point | Sharp melting range (e.g., 1-2 °C wide) | Broad melting range (e.g., >5 °C wide) and depressed melting point |
| HPLC Purity | >99% (based on peak area) | <95% with multiple impurity peaks |
| GC Purity | >99% (based on peak area) | <95% with multiple impurity peaks |
| TLC (Rf value) | Single spot with a consistent Rf value | Multiple spots with different Rf values |
Note: The precursor to the target compound, Cyclohexyl phenyl ketone, has a reported melting point of 52-57°C. The melting point of the oxime would be expected to be different and would need to be determined experimentally for a pure reference standard.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of oximes is the reaction of a ketone with hydroxylamine hydrochloride.
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve Cyclohexyl phenyl ketone in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine hydrochloride solution to the solution of the ketone.
-
Reflux the mixture for a specified period (typically 1-4 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the crude oxime.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare a standard solution of a known concentration of high-purity this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
Set up the HPLC system with the C18 column.
-
Establish a mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm, to be determined by UV scan of the analyte).
-
Inject the standard solution and then the sample solution.
-
Analyze the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
-
Set the injector and detector temperatures (e.g., 250 °C and 280 °C, respectively).
-
Inject a small volume of the sample solution into the GC.
-
Analyze the chromatogram. Purity is determined by the relative peak areas. If using GC-MS, the mass spectrum of the main peak can be used to confirm the identity of the compound, and the mass spectra of minor peaks can help identify impurities.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Assessment.
Logical Relationship of Purity Techniques
This diagram shows the relationship between the different purity assessment techniques, from preliminary screening to detailed quantitative analysis.
Caption: Hierarchy of Purity Analysis Techniques.
Safety Operating Guide
Navigating the Safe Disposal of Cyclohexyl-phenyl-methanone Oxime: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the disposal of Cyclohexyl-phenyl-methanone oxime, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1][2]
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
Regulatory Classification
This compound is not classified as a P-listed acutely hazardous waste by the Environmental Protection Agency (EPA). This means that while it must be disposed of as a chemical waste, it is not subject to the more stringent regulations governing acutely toxic substances.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be carried out in a systematic manner to ensure safety and compliance.
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the label clearly identifies the contents as "Hazardous Waste: this compound."
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its identity and quantity.
-
Disposal should be carried out at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data is limited. The following table is based on information for the related compound, Cyclohexyl phenyl ketone.
| Property | Value | Source |
| Melting Point/Range | 54 - 58 °C / 129.2 - 136.4 °F | Safety Data Sheet for Cyclohexyl phenyl ketone[1] |
| Flash Point | > 110 °C / > 230 °F | Safety Data Sheet for Cyclohexyl phenyl ketone[1] |
| log Pow | 3.7 | Safety Data Sheet for Cyclohexyl phenyl ketone[2] |
Experimental Protocols
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheet of a structurally similar compound. No experimental protocols were cited in the generation of this disposal guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
